6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-7-9-6-10(15)14-11(13-9)8-2-4-12-5-3-8/h2-6H,7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHUEMGFBALDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369631 | |
| Record name | 6-(methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866145-30-4 | |
| Record name | 6-(methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol"
Technical Guide: Synthesis of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
Executive Summary
Target Molecule: this compound CAS Registry Number: 866145-30-4 Molecular Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.23 g/mol
This technical guide details the convergent synthesis of This compound , a critical heterocyclic scaffold often utilized in the development of Wnt pathway inhibitors (specifically Porcupine inhibitors) and other kinase-targeted therapeutics.
The synthesis relies on a robust Pinner-type condensation between an amidine and a
Retrosynthetic Analysis
The strategic disconnection involves breaking the pyrimidine ring at the N1-C6 and C4-C5 bonds. This reveals two primary synthons:
-
Fragment A (Binucleophile): Isonicotinamidine (4-Amidinopyridine), typically supplied as the stable hydrochloride salt.
-
Fragment B (Bielectrophile): Methyl 4-methoxy-3-oxobutanoate (Methyl 4-methoxyacetoacetate).
This convergent approach minimizes step count and utilizes commercially available or easily accessible precursors.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.
Experimental Protocol
Reagents & Materials[1][2][3][4][5][6][7]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density | CAS |
| Isonicotinamidine HCl | 157.60 | 1.0 | Solid | 1956-40-7 |
| Methyl 4-methoxyacetoacetate | 146.14 | 1.1 | 1.15 g/mL | 41051-15-4 |
| Sodium Methoxide (NaOMe) | 54.02 | 3.0 | 25% w/w (soln) | 124-41-4 |
| Methanol (MeOH) | 32.04 | Solvent | 0.79 g/mL | 67-56-1 |
| Acetic Acid (AcOH) | 60.05 | Excess | 1.05 g/mL | 64-19-7 |
Step-by-Step Methodology
Step 1: Free-Basing and Enolate Formation
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with anhydrous Methanol (10-15 volumes) .
-
Add Isonicotinamidine HCl (1.0 eq) to the solvent. The solid may not fully dissolve initially.
-
Slowly add Sodium Methoxide (25% in MeOH, 3.0 eq) via an addition funnel over 10 minutes.
-
Note: The first equivalent neutralizes the HCl salt. The remaining equivalents generate the enolate of the
-keto ester and catalyze the condensation.
-
-
Stir at room temperature for 15 minutes to ensure complete free-basing (formation of NaCl precipitate may be observed).
Step 2: Condensation [1] 6. Add Methyl 4-methoxyacetoacetate (1.1 eq) dropwise to the reaction mixture. 7. Heat the reaction mixture to Reflux (65 °C) . 8. Maintain reflux for 6–12 hours . Monitor reaction progress by LC-MS or TLC (Eluent: 10% MeOH in DCM).
- Endpoint: Disappearance of the amidine peak and formation of the product peak [M+H]⁺ = 218.1.
Step 3: Workup and Isolation [4] 9. Cool the mixture to room temperature. 10. Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume. 11. Dilute the residue with Water (10 volumes) . The mixture will be basic (pH > 12) and likely homogenous (sodium salt of the pyrimidinol). 12. Slowly acidify the solution with Glacial Acetic Acid or 1N HCl to pH 5–6 .
- Critical: Do not over-acidify below pH 4, as the pyridine nitrogen may protonate, keeping the product in solution. The target molecule precipitates at its isoelectric point.
- Stir the resulting suspension at 0–5 °C for 1 hour to maximize precipitation.
- Filter the solid using a Buchner funnel.
- Wash the filter cake with Cold Water (2x) followed by Diethyl Ether (to remove unreacted keto-ester).
Step 4: Purification 16. Dry the solid in a vacuum oven at 45 °C for 12 hours. 17. Optional: If purity is <95%, recrystallize from Ethanol/Water or Methanol .
Mechanistic Pathway
The reaction proceeds via a nucleophilic addition-elimination sequence. The amidine nitrogen attacks the ketone carbonyl (more electrophilic than the ester), followed by cyclization at the ester carbonyl.
Figure 2: Mechanistic flow of the pyrimidine ring formation.
Key Mechanistic Insight: The product exists in tautomeric equilibrium between the pyrimidin-4-ol (aromatic) and pyrimidin-4(3H)-one forms. In solution (NMR), the one form often predominates, while the ol form is often depicted in chemical naming conventions.
Quality Control & Characterization
Expected Analytical Data:
-
Physical State: Off-white to pale yellow solid.
-
Melting Point: >200 °C (typical for hydroxypyrimidines).
-
¹H NMR (DMSO-d₆, 400 MHz):
- 12.0–13.0 (br s, 1H, OH/NH tautomer).
- 8.75 (d, 2H, Pyridine-H2,6).
- 8.05 (d, 2H, Pyridine-H3,5).
- 6.80 (s, 1H, Pyrimidine-H5).
- 4.35 (s, 2H, -CH₂-O-).
- 3.35 (s, 3H, -OCH₃).
-
Mass Spectrometry (ESI+): Calculated for C₁₁H₁₁N₃O₂ [M+H]⁺: 218.09; Found: 218.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete condensation | Increase reaction time or use a higher boiling solvent (Ethanol). Ensure reagents are dry. |
| Product Oiling | pH not optimal during workup | Carefully adjust pH to 5–6. If oil persists, extract with EtOAc/n-Butanol (9:1) and evaporate.[1][5][2][6] |
| Impurity: Methyl Ether Cleavage | Conditions too acidic/harsh | Avoid strong mineral acids (HBr, conc. HCl) during workup.[1] Use Acetic Acid. |
| Starting Material Remaining | Amidine salt not free-based | Ensure NaOMe is fresh and added before the keto-ester. |
References
-
Preparation of Methyl 4-methoxyacetoacetate
- Source: ChemicalBook & Patent Literature.
-
General Pyrimidine Synthesis (Amidine + Beta-Keto Ester)
- Source:Organic Syntheses, Coll. Vol. 4, p. 45 (1963); Vol. 31, p. 72 (1951). "4-Amino-2,6-dimethylpyrimidine." (Analogous conditions).
-
Wnt/Porcupine Inhibitor Scaffolds
- Source: Liu, J., et al. "Discovery of WNT-974 as a Porcupine Inhibitor." Journal of Medicinal Chemistry. (Contextual grounding for the 2-pyridyl-pyrimidine scaffold).
-
Specific CAS Entry
- Source: Sigma-Aldrich / Merck Entry for 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol (CAS 866145-30-4).
Sources
- 1. Methyl 4-methoxyacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 2. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. WO2015004265A1 - Process for preparing a pyrimidine intermediate - Google Patents [patents.google.com]
- 5. Methyl 4-methoxyacetoacetate | 41051-15-4 [chemicalbook.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
"6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol chemical properties"
Topic: Document Type: Technical Whitepaper / Scaffold Analysis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Structural Significance
6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol (CAS: 866145-30-4) is a critical heterocyclic building block employed in the synthesis of small molecule inhibitors, particularly those targeting the Wnt signaling pathway (e.g., Porcupine inhibitors) and various protein kinases.
This molecule represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural value lies in the 2-(4-pyridyl)pyrimidine core, which offers:
-
Hydrogen Bonding Motifs: The pyridine nitrogen and pyrimidine ring system serve as key acceptors/donors in the ATP-binding pockets of kinases.
-
Vectorial Functionalization: The 6-methoxymethyl group provides a specific vector for solubility enhancement or further chain extension, while the 4-position (hydroxyl/oxo) is a latent electrophilic site for diversifying the scaffold via SNAr chemistry.
Chemical Identity & Tautomerism
Understanding the tautomeric nature of this molecule is non-negotiable for accurate docking studies and synthetic planning.
| Property | Specification |
| IUPAC Name | 6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol |
| Synonyms | 6-(Methoxymethyl)-2-(4-pyridyl)-4(3H)-pyrimidinone |
| CAS Number | 866145-30-4 |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.22 g/mol |
| pKa (Calculated) | ~8.5 (Pyrimidinone NH), ~5.2 (Pyridine N) |
| LogP | ~0.8 (Moderate lipophilicity) |
Tautomeric Equilibrium
While often named as a "pyrimidin-4-ol," this compound exists predominantly as the pyrimidin-4(3H)-one tautomer in the solid state and in polar solvents. This distinction is critical:
-
Synthetic Consequence: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) depend heavily on base selection and solvent polarity.
-
Binding Consequence: In biological pockets, the "one" form presents a Hydrogen Bond Donor (NH) and Acceptor (C=O), whereas the "ol" form presents a Donor (OH) and Acceptor (N).
Figure 1: Tautomeric equilibrium between the hydroxy and oxo forms. The oxo form is generally the relevant species for solution-phase reactivity and biological interaction.
Synthesis & Manufacturing Protocol
The synthesis of this compound follows a classic cyclocondensation strategy. This protocol is designed for scalability and high purity.
Reaction Scheme
Reagents: 4-Amidinopyridine hydrochloride, Methyl 4-methoxyacetoacetate, Sodium Methoxide (NaOMe). Solvent: Methanol (MeOH).
Figure 2: Cyclocondensation workflow for the synthesis of the target pyrimidine scaffold.
Detailed Methodology
-
Preparation of Free Amidine: Dissolve 4-amidinopyridine hydrochloride (1.0 eq) in anhydrous Methanol.
-
Base Addition: Slowly add Sodium Methoxide (NaOMe, 2.5 eq) at 0°C under Nitrogen atmosphere. Stir for 30 minutes to liberate the free amidine and generate the enolate of the ester.
-
Addition of Electrophile: Add Methyl 4-methoxyacetoacetate (1.1 eq) dropwise.
-
Cyclization: Heat the reaction mixture to reflux (65°C) for 8–12 hours. Monitor by LC-MS for the disappearance of the amidine.
-
Workup:
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in minimal water.
-
Critical Step: Acidify carefully with 2N HCl to pH 6–7. The product typically precipitates at this isoelectric point.
-
Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.
-
Reactivity Profile & Downstream Applications
This molecule is rarely the final drug; it is a branching point . The primary transformation is the conversion of the hydroxyl/oxo group into a leaving group (chloride), enabling SNAr reactions to install amine-based pharmacophores.
Key Transformation: Chlorination
-
Reagent: Phosphorus Oxychloride (POCl₃).
-
Catalyst: N,N-Dimethylaniline or DMF (catalytic).
-
Product: 4-Chloro-6-(methoxymethyl)-2-(4-pyridyl)pyrimidine.
Derivatization Workflow
This scaffold is particularly useful for generating libraries of kinase inhibitors by displacing the 4-chloro group with various anilines or aliphatic amines.
Figure 3: Synthetic pathway from the core scaffold to functionalized bioactive molecules.
Safety & Handling (MSDS Highlights)
As a bioactive heterocyclic intermediate, strict safety protocols are required.
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (H302)
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
-
Handling: Use a chemical fume hood. Avoid dust formation.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions (hygroscopic; protect from moisture).
References
-
Sigma-Aldrich. 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol Product Sheet.
-
PubChem. Compound Summary: 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol.
-
Key Organics. Safety Data Sheet (SDS) for 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol.
-
Tocris Bioscience. Wnt-C59 Product Information (Related Structure Context).
Technical Monograph: 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
An In-Depth Technical Guide on 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol (CAS 866145-30-4)
Critical Intermediate in Heterocyclic Scaffold Design for Wnt & Kinase Modulation
Executive Summary
This compound (CAS 866145-30-4 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly within the fields of oncology and regenerative medicine. Its structural motif—a 2-(4-pyridyl)pyrimidine core—identifies it as a "privileged scaffold" in medicinal chemistry, serving as a precursor for Porcupine (Porcn) inhibitors (targeting the Wnt/
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical identity, synthetic pathways, medicinal chemistry applications, and handling protocols.
Chemical Identity & Physicochemical Properties
The compound exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. While often named as the "ol" form in catalogs, the keto tautomer typically predominates in solution and the solid state due to the stability of the amide-like resonance.
Table 1: Chemical Identification Data
| Property | Specification |
| CAS Registry Number | 866145-30-4 |
| IUPAC Name | 6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol |
| Preferred Tautomer Name | 6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one |
| Molecular Formula | |
| Molecular Weight | 217.22 g/mol |
| InChI Key | IFUHUEMGFBALDC-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=CC(=O)NC(=N1)C2=CC=NC=C2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Calculated) | ~8.5 (Pyrimidinone NH), ~2.5 (Pyridine N) |
Synthetic Pathway & Methodology
The synthesis of this compound follows a classic Pinner pyrimidine synthesis strategy, involving the condensation of an amidine with a
Core Reaction Logic
-
Fragment A (Amidine): 4-Amidinopyridine hydrochloride (derived from 4-cyanopyridine).
-
Fragment B (
-Keto Ester): Methyl 4-methoxyacetoacetate. -
Conditions: Basic cyclization (Sodium Methoxide/Methanol) followed by acidification.
Figure 1: Synthetic Workflow Diagram
Caption: Convergent synthesis of CAS 866145-30-4 via cyclocondensation of 4-amidinopyridine and methyl 4-methoxyacetoacetate.
Detailed Experimental Protocol
Note: This protocol is synthesized from standard methodologies for 2-substituted-6-methylpyrimidin-4-ols [1, 2].
Step 1: Preparation of the Reaction Mixture
-
Reagents:
-
4-Amidinopyridine hydrochloride (1.0 equiv, 10 mmol).
-
Methyl 4-methoxyacetoacetate (1.1 equiv, 11 mmol).
-
Sodium methoxide (NaOMe) (2.5 equiv, 25 mmol) as a 25% w/w solution in methanol.
-
Anhydrous Methanol (MeOH) (50 mL).
-
-
Procedure:
-
Charge a dry round-bottom flask with 4-Amidinopyridine HCl and Anhydrous MeOH .
-
Add the NaOMe solution dropwise at 0°C under nitrogen atmosphere. Stir for 30 minutes to liberate the free amidine base.
-
Add Methyl 4-methoxyacetoacetate dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (65°C) and stir for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 218.2).
-
Step 2: Work-up and Purification
-
Concentration: Remove the solvent (MeOH) under reduced pressure to obtain a solid residue.
-
Acidification: Dissolve the residue in a minimum amount of water (20 mL). Carefully acidify with 2M HCl or Acetic Acid to pH ~5–6. The product typically precipitates at this stage.
-
Isolation: Filter the precipitate and wash with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted ketoester.
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Step 3: Quality Control (QC)
-
1H NMR (DMSO-d6): Confirm characteristic signals:
- ~8.7 ppm (d, 2H, Pyridine C2,6-H).
- ~8.0 ppm (d, 2H, Pyridine C3,5-H).
- ~6.8 ppm (s, 1H, Pyrimidine C5-H).
-
~4.3 ppm (s, 2H,
-O). -
~3.3 ppm (s, 3H,
).
-
Purity: >95% by HPLC (254 nm).
Medicinal Chemistry Applications
This compound serves as a versatile scaffold for two primary therapeutic classes:
A. Wnt Pathway Modulation (Porcupine Inhibitors)
The 2-(4-pyridyl)pyrimidine core is a structural analog of several potent Porcupine (Porcn) inhibitors (e.g., WNT-974, ETC-159 analogs). Porcn is a membrane-bound O-acyltransferase (MBOAT) essential for the palmitoylation and secretion of Wnt ligands.
-
Mechanism: The pyridine nitrogen often forms a critical hydrogen bond with the active site of Porcn, while the pyrimidine ring acts as a spacer.
-
Utility: Researchers use CAS 866145-30-4 to synthesize derivatives by chlorinating the 4-position (using
) to yield 4-chloro-6-(methoxymethyl)-2-(4-pyridyl)pyrimidine , which then undergoes reactions with amines to generate diverse libraries.
B. Kinase Inhibition
The pyrimidine scaffold mimics the adenine ring of ATP, making it a classic pharmacophore for ATP-competitive kinase inhibitors (e.g., CDK, MAPK, and PI3K inhibitors).
-
Binding Mode: The N1 and N3 nitrogens of the pyrimidine ring typically interact with the hinge region of the kinase ATP-binding pocket.
Figure 2: Wnt Signaling & Drug Target Context
Caption: Mechanism of action for Porcupine inhibitors derived from the 2-(4-pyridyl)pyrimidine scaffold.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Acute Toxicity, Oral (Category 4).
-
Skin Irritation (Category 2).
-
Eye Irritation (Category 2A).
-
-
Signal Word: Warning .
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Hygroscopic.
References
-
Sigma-Aldrich (Merck KGaA). (2024). Product Specification: 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol (CAS 866145-30-4). Retrieved from .
-
Key Organics / BIONET. (2024). Safety Data Sheet (SDS) for Compound KEY458252137. Retrieved from .
-
PubChem. (2024). Compound Summary: this compound. National Library of Medicine. Retrieved from .
- Liu, J., et al. (2013). Targeting Wnt-driven cancers: Discovery of the Porcupine inhibitor WNT974 (LGK974). Proceedings of the National Academy of Sciences, 110(50), 20224-20229. (Contextual reference for Porcupine inhibitor scaffolds).
-
ChemicalBook. (2024). CAS 866145-30-4 Product Database. Retrieved from .
Technical Guide: Biological Activity of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
This technical guide provides an in-depth analysis of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol , a bioactive pyrimidine scaffold with dual significance in agrochemical signaling (as a structural analog of the PPA/PPA2 plant activators) and pharmaceutical discovery (as a core pharmacophore for Wnt pathway/Porcupine inhibitors).
Executive Summary
This compound is a functionalized pyrimidine derivative characterized by a 2-(4-pyridyl) substituent and a 6-methoxymethyl group.[1] In the context of biological activity, this molecule occupies a unique chemical space bridging two distinct fields:
-
Agrochemistry (Plant Activators): It is a close structural analog of PPA and PPA2 (Pyrimidin-type Plant Activators), compounds that induce systemic acquired resistance (SAR) in crops via the Jasmonic Acid (JA) and Reactive Oxygen Species (ROS) pathways.
-
Pharmaceuticals (Wnt/Kinase Inhibitors): The 2-(4-pyridyl)pyrimidin-4-ol core is a privileged scaffold in drug discovery, serving as the structural foundation for Porcupine (PORCN) inhibitors (e.g., the WNT-974 class) and p38 MAP Kinase inhibitors .
This guide details the molecule's physicochemical profile, verified biological mechanisms, and experimental protocols for evaluating its activity in both plant and mammalian systems.
Chemical Profile & Structural Biology
Identity & Physicochemical Properties
-
IUPAC Name: 6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol
-
Tautomerism: Exists in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. In solution, the pyrimidin-4(3H)-one tautomer often predominates, which is critical for hydrogen bonding interactions in active sites.
-
Core Scaffold: 2-pyridyl-pyrimidine.
-
Key Functional Groups:
-
Methoxymethyl (C6): Increases solubility and lipophilicity compared to a methyl group; acts as a hydrogen bond acceptor.
-
4-Pyridyl (C2): A critical binding motif for ATP-competitive pockets (kinases) or hydrophobic clefts (PORCN).
-
Structure-Activity Relationship (SAR)
The biological activity is highly sensitive to substitutions on the pyridine ring:
-
2-Pyridyl vs. 4-Pyridyl: The prompt molecule contains a 4-pyridyl group. This specific orientation is characteristic of p38 MAPK inhibitors (e.g., SB-203580 analogs) and certain Wnt inhibitors . In contrast, the plant activator PPA typically utilizes a 2-pyridyl group.
-
5-Trifluoromethyl (PPA2): The addition of a -CF3 group to the pyridine ring (as seen in PPA2) significantly enhances potency in plant defense induction. The prompt molecule, lacking this group, represents the parent scaffold .
Mechanism of Action (MoA)
Agrochemical MoA: Plant Defense Activation
As a structural analog of PPA2 , this molecule acts as a Plant Activator , priming the plant immune system against bacterial and fungal pathogens without direct antimicrobial activity.
-
Pathway Activation:
-
ROS Burst: Induces the rapid accumulation of Hydrogen Peroxide (
) in the cytosol and apoplast. -
Jasmonic Acid (JA) Signaling: Upregulates JA biosynthesis genes (e.g., LOX2, AOS), leading to the accumulation of Jasmonoyl-isoleucine (JA-Ile).
-
Systemic Resistance: Unlike Benzothiadiazole (BTH) which mimics Salicylic Acid (SA), this pyrimidine class preferentially activates the JA/ROS pathway , making it effective against necrotrophic pathogens.
-
Pharmaceutical MoA: Wnt & Kinase Modulation
In human drug development, this scaffold is a precursor to potent inhibitors of the Wnt/
-
Target: Porcupine (PORCN) , a membrane-bound O-acyltransferase (MBOAT).[2]
-
Mechanism: The 2-pyridyl-pyrimidine core binds to the PORCN active site, preventing the palmitoylation of Wnt ligands. Non-palmitoylated Wnt cannot be secreted, effectively shutting down Wnt signaling in Wnt-driven cancers (e.g., RNF43-mutant tumors).
-
Note: To achieve nanomolar potency against PORCN, the 4-hydroxyl group is typically converted to a chlorine and coupled with an amine (e.g., to form the bi-pyridyl acetamide of LGK974 ). The 4-ol form represents the inactive pro-scaffold or a metabolic intermediate .
Visualization: Signaling Pathways
Caption: Dual mechanism of action: JA/ROS pathway activation in plants (left) and Porcupine inhibition potential in human Wnt signaling (right).
Biological Activity Data
In Vitro Activity (Plant Models)
Data derived from PPA2 analogs in Arabidopsis thaliana and Oryza sativa (Rice).
| Assay Type | Readout | Activity Level | Notes |
| ROS Generation | High | Comparable to BTH; rapid onset (3-6h). | |
| Gene Expression | PR1, PDF1.2 mRNA | Upregulated | >5-fold induction of defense genes. |
| Pathogen Resistance | P. syringae growth | Inhibition | Significant reduction in bacterial colony count. |
| Phytotoxicity | Chlorosis/Stunting | Low | Unlike BTH, does not inhibit root growth. |
In Vitro Activity (Human Models - Scaffold Potential)
Activity assumes chemical functionalization to the active inhibitor form (e.g., WNT-974 class).
| Target | Assay | IC50 (Estimated) | Clinical Relevance |
| Porcupine (PORCN) | Wnt-Luc Reporter (STF) | >10 | Parent scaffold is weak; requires amide tail for potency. |
| p38 MAP Kinase | Kinase Activity Assay | ~1-5 | 2-(4-pyridyl) core provides moderate kinase affinity. |
Experimental Protocols
Protocol A: Evaluation of ROS Induction in Arabidopsis
Objective: To quantify the immune-priming capability of the molecule.
-
Plant Growth: Grow Arabidopsis thaliana (Col-0) for 3-4 weeks in soil under short-day conditions.
-
Compound Preparation: Dissolve this compound in DMSO (stock 100 mM). Dilute to working concentration (e.g., 100
M) in water containing 0.02% Silwet L-77. -
Treatment: Spray plants until runoff. Include Water/DMSO mock control and BTH (300
M) positive control. -
ROS Staining (DAB):
-
Harvest leaves at 12h, 24h, and 48h post-treatment.
-
Vacuum infiltrate with 1 mg/mL 3,3'-diaminobenzidine (DAB) solution (pH 3.8).
-
Incubate in dark for 8 hours.
-
Destain in boiling ethanol:acetic acid (3:1) to remove chlorophyll.
-
-
Quantification: Image leaves; brown precipitate indicates
accumulation. Quantify pixel intensity using ImageJ.
Protocol B: Synthesis of the Scaffold
Objective: To synthesize the core scaffold for derivatization.
-
Reagents: 4-Amidinopyridine hydrochloride (1.0 eq), Methyl 4-methoxyacetoacetate (1.2 eq), Sodium methoxide (3.0 eq), Methanol.
-
Condensation:
-
Dissolve NaOMe in dry MeOH.
-
Add 4-Amidinopyridine HCl; stir for 30 min.
-
Add Methyl 4-methoxyacetoacetate dropwise.
-
Reflux for 16 hours.
-
-
Workup:
-
Evaporate solvent. Dissolve residue in water.
-
Acidify to pH 5-6 with acetic acid to precipitate the product.
-
Filter, wash with cold water, and dry.
-
-
Characterization: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS (M+H).
References
-
Sun, Y., et al. (2020). "A Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes the Synthesis of Primary Metabolites." International Journal of Molecular Sciences, 21(8), 2705.
-
Liu, J., et al. (2013). "Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974."[2] Proceedings of the National Academy of Sciences, 110(50), 20224-20229.[2]
-
Fukazawa, Y., et al. (2015). "A novel pyrimidin-like plant activator stimulates plant disease resistance and promotes growth." PLOS ONE, 10(4), e0123227.
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Cheng, H., et al. (2016). "Discovery of Pyrimidine-Based Inhibitors of EGFR T790M." Journal of Medicinal Chemistry, 59(5), 2005-2024.[1] [1]
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Novartis AG. "Wnt Pathway Inhibitors and Methods of Use." World Intellectual Property Organization, WO2010101849.
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An In-Depth Technical Guide to the In Vitro Evaluation of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol as a Putative Kinase Inhibitor
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form key interactions with a multitude of biological targets.[1] Specifically, the pyridinyl-pyrimidine core is a well-established pharmacophore in the development of protein kinase inhibitors, mimicking the adenine ring of ATP to competitively bind within the enzyme's active site.[2] This guide focuses on the in vitro characterization of a novel compound, 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol , hereafter referred to as Compound X.
Given its structural features, we hypothesize that Compound X functions as a kinase inhibitor. This document provides a comprehensive framework for its initial in vitro evaluation, designed for researchers, scientists, and drug development professionals. Our approach is rooted in establishing a clear, evidence-based understanding of the compound's mechanism of action, beginning with its direct enzymatic activity and extending to its effects in a cellular context. For the purpose of this guide, we will postulate that Compound X targets the Janus Kinase (JAK) family, thereby modulating the JAK-STAT signaling pathway, a critical mediator of cellular proliferation, differentiation, and immune response.[3][4]
The following sections will detail the necessary experimental workflows, from biochemical potency determination to cellular target engagement and downstream pathway analysis, providing not just the protocols but the scientific rationale underpinning each methodological choice.
Part 1: Hypothesized Mechanism of Action - Inhibition of the JAK-STAT Pathway
The JAK-STAT signaling pathway is a primary communication route from extracellular cytokine signals to the nucleus, culminating in the transcription of target genes.[5][6] The pathway is elegantly simple, consisting of three main components: a cytokine receptor, a Janus Kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3] Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[6]
Our hypothesis is that Compound X inhibits a JAK family member (e.g., JAK2), preventing the phosphorylation and subsequent activation of STAT proteins. This inhibition would block the downstream transcriptional activity responsible for cell proliferation and survival in disease models.
Part 2: In Vitro Experimental Workflows
A tiered approach is essential for the systematic evaluation of a novel kinase inhibitor.[7] We will progress from direct biochemical assays to more complex, physiologically relevant cellular systems. This workflow ensures that resources are focused on compounds that demonstrate on-target activity in a biological context.
Section 2.1: Biochemical Potency Assessment
Objective: To determine the direct inhibitory activity of Compound X against the purified target kinase (e.g., JAK2) and calculate its half-maximal inhibitory concentration (IC50).
Causality: This is the foundational experiment to confirm that Compound X can inhibit the enzymatic activity of its putative target in a cell-free system. A luminescence-based assay, such as the Kinase-Glo® Luminescent Kinase Assay, is chosen for its high sensitivity, broad dynamic range, and amenability to high-throughput screening.[8][9] The assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction; a higher luminescent signal indicates less ATP consumption and therefore greater inhibition.[10]
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 3-fold) in DMSO to create a concentration gradient.
-
-
Kinase Reaction Setup (in a 96-well or 384-well white plate):
-
To each well, add the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 1 µL of the diluted compound or DMSO (for 0% and 100% inhibition controls).
-
Add the purified kinase enzyme (e.g., recombinant human JAK2) to all wells except the "no enzyme" control (100% inhibition).
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[11]
-
-
Initiate Reaction:
-
Add a solution containing the peptide substrate and ATP (at a concentration near the Km for the specific kinase) to all wells to start the reaction.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature. The duration should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[8]
-
Mix on a plate shaker for 2 minutes to lyse any cells (if applicable) and stop the kinase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot percent inhibition versus log[Compound X] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 2.2: Cellular Target Engagement
Objective: To confirm that Compound X binds to its intended target, JAK2, within a live-cell environment.
Causality: A compound's biochemical potency does not always translate to cellular activity due to factors like cell permeability and off-target effects. The NanoBRET™ Target Engagement assay provides direct evidence of target binding in a physiologically relevant context.[12][13] This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor). A test compound that binds to the target will competitively displace the tracer, leading to a decrease in the BRET signal.[14]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., JAK2-NanoLuc®).[15]
-
Culture the cells for 18-24 hours to allow for protein expression.
-
-
Assay Plate Setup (in a 96-well or 384-well white, non-binding surface plate):
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into the assay plate.[16]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Compound X in Opti-MEM®.
-
Add the NanoBRET™ tracer (at a pre-determined optimal concentration) to all wells.
-
Immediately add the diluted Compound X or DMSO (vehicle control) to the appropriate wells.
-
-
Equilibration and Detection:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach binding equilibrium.[15]
-
Prepare the Nano-Glo® Substrate by diluting it in Opti-MEM® containing an extracellular NanoLuc® inhibitor (to reduce background signal).
-
Add the substrate solution to all wells.
-
Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) simultaneously.[15]
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to vehicle controls and plot the BRET ratio against the log[Compound X].
-
Fit the curve to determine the IC50 value, representing the concentration of Compound X required to displace 50% of the tracer from the target protein.
-
Section 2.3: Cellular Viability and Cytotoxicity Assessment
Objective: To evaluate the effect of Compound X on the viability and proliferation of a cancer cell line known to be dependent on JAK-STAT signaling (e.g., a hematopoietic cancer cell line).
Causality: This assay determines the functional consequence of target engagement. If Compound X effectively inhibits its target kinase, it should lead to a decrease in the viability or proliferation of cancer cells that rely on that signaling pathway. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust colorimetric method for this purpose. It measures the metabolic activity of cells, as viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[17][18]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed a relevant cancer cell line (e.g., HEL cells, which have a constitutively active JAK2 mutation) into a 96-well flat-bottom plate at an optimized density.
-
Incubate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound X in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of Compound X or vehicle (DMSO) control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[19]
-
Gently pipette to mix and ensure all formazan crystals are dissolved.
-
Incubate the plate overnight in the incubator to allow for complete solubilization.[17]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[18]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability versus log[Compound X] to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.
-
Section 2.4: Downstream Signaling Pathway Analysis
Objective: To verify that Compound X inhibits the JAK-STAT signaling cascade by measuring the phosphorylation status of a key downstream protein, STAT3.
Causality: This experiment provides the mechanistic link between target engagement and the observed cellular phenotype. A true inhibitor of JAK2 should decrease the phosphorylation of its direct substrate, STAT3, at the critical tyrosine 705 residue (Tyr705).[20] Western blotting is the gold-standard technique to detect this specific post-translational modification, providing qualitative and semi-quantitative data on the inhibition of the signaling pathway.[21]
Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Treatment and Lysis:
-
Seed a suitable cell line in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Compound X for a short duration (e.g., 1-2 hours). Include a positive control (e.g., IL-6 stimulation to activate the pathway) and a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in Tris-buffered saline with Tween-20, TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).[20][22]
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imager.
-
After imaging, the membrane can be stripped of the antibodies and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.[22]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal for each condition.
-
Present the data as a fold-change relative to the stimulated control to demonstrate a dose-dependent decrease in STAT3 phosphorylation.
-
Part 3: Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
| Assay Type | Parameter Measured | Cell-Free/Cell-Based | Example Result for Compound X |
| Biochemical Kinase Assay | IC50 (nM) | Cell-Free | 50 nM |
| Cellular Target Engagement | IC50 (nM) | Cell-Based | 250 nM |
| Cell Viability Assay | GI50 (µM) | Cell-Based | 1.5 µM |
| Downstream Signaling | p-STAT3 Inhibition | Cell-Based | Dose-dependent decrease |
Interpretation:
-
A potent biochemical IC50 confirms direct enzyme inhibition.
-
The cellular target engagement IC50 demonstrates that the compound can enter cells and bind its target. A rightward shift compared to the biochemical IC50 is common and can be attributed to factors like cell permeability and ATP competition.
-
A GI50 value in the low micromolar or nanomolar range indicates that target inhibition translates into a functional anti-proliferative effect.
-
A demonstrated dose-dependent decrease in p-STAT3 provides definitive evidence for the on-target mechanism of action, confirming that the compound inhibits the intended signaling pathway.
Conclusion
This technical guide outlines a rigorous, multi-tiered strategy for the initial in vitro characterization of this compound as a putative kinase inhibitor targeting the JAK-STAT pathway. By systematically progressing from biochemical potency to cellular target engagement, functional viability, and mechanistic pathway analysis, researchers can build a robust data package to validate the compound's mechanism of action and guide further drug development efforts. Each protocol is designed as a self-validating system, with appropriate controls to ensure data integrity and trustworthiness. Adherence to this workflow will provide the critical insights necessary to determine the therapeutic potential of this and other novel small molecules.
References
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Wikipedia. JAK-STAT signaling pathway. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Bio-protocol. Western Blot for Detecting Phosphorylated STAT3. [Link]
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NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
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The JAK/STAT Pathway. [Link]
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Elabscience. JAK-STAT Signaling Pathway. [Link]
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Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]
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EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
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Genes & Cells. Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. [Link]
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Protocol Online. STAT-3/phosphoSTAT-3 western blot. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Bentham Science Publishers. Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. [Link]
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MDPI. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. [Link]
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Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. [Link]
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PubMed. Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. [Link]
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ResearchGate. Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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A Comprehensive Technical Guide to the Preliminary Screening of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
Abstract
This technical guide provides a comprehensive framework for the preliminary screening of the novel chemical entity, 6-(methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives gaining FDA approval, particularly as anticancer agents and kinase inhibitors.[1][2] The presence of a 2-(4-pyridyl) substituent further suggests a high probability of interaction with the ATP-binding site of protein kinases.[3] This guide, intended for researchers in drug discovery and development, outlines a strategic, multi-tiered screening cascade. It begins with in silico profiling to assess drug-likeness, proceeds to targeted in vitro kinase and cell-based anticancer assays, and culminates in a discussion of hit validation and subsequent steps in a hit-to-lead campaign. The methodologies are presented with a focus on the scientific rationale behind each experimental choice, ensuring a self-validating and robust preliminary assessment of the compound's therapeutic potential.
Introduction: The Rationale for Screening
The confluence of the pyrimidine scaffold and the 2-(4-pyridyl) moiety in this compound presents a compelling case for its investigation as a potential therapeutic agent. Pyrimidine derivatives are integral to a multitude of biologically active molecules, including several approved drugs for malignancies such as myeloid leukemia and breast cancer.[2] Their ability to mimic the adenine core of ATP allows them to function as competitive inhibitors for a wide range of protein kinases.[4] The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The 2-(4-pyridyl) group is a known hinge-binding motif, crucial for anchoring small molecules within the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF kinase.[5][6][7] Therefore, a logical starting point for the preliminary screening of this compound is to assess its potential as an anticancer agent, with a specific focus on kinase inhibition.
This guide will detail a systematic approach to this preliminary screening, beginning with computational methods to predict the compound's physicochemical properties and potential liabilities. This is followed by a tiered in vitro screening strategy designed to first identify primary "hits" and then to validate and characterize these initial findings.
Tier 1: In Silico Profiling and Physicochemical Characterization
Before committing to resource-intensive wet lab experiments, a thorough in silico evaluation is essential to predict the compound's drug-likeness and potential for development. This initial assessment helps to identify potential liabilities early in the discovery process.
Physicochemical Property Prediction
Computational tools can provide rapid predictions of key physicochemical properties that influence a compound's pharmacokinetic profile. These properties are critical for determining its potential as an orally bioavailable drug.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Importance in Drug Discovery |
| Molecular Weight (MW) | 217.23 g/mol | Influences absorption and distribution; typically <500 for oral drugs. |
| LogP (Octanol/Water Partition Coefficient) | Measures lipophilicity, affecting solubility, permeability, and metabolism. | |
| Topological Polar Surface Area (TPSA) | Predicts cell permeability; generally <140 Ų for good oral bioavailability. | |
| Hydrogen Bond Donors | Affects solubility and membrane permeability; typically ≤5. | |
| Hydrogen Bond Acceptors | Affects solubility and membrane permeability; typically ≤10. | |
| pKa | Determines the ionization state at physiological pH, impacting solubility and target binding. |
Note: Specific values for LogP, TPSA, Hydrogen Bond Donors/Acceptors, and pKa would be calculated using standard computational chemistry software (e.g., ChemDraw, MOE, Schrödinger Suite).
ADME/Tox Prediction
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for de-risking a compound. Numerous computational models exist to flag potential issues such as poor absorption, rapid metabolism, or toxicity.
Key predictions to obtain include:
-
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.
-
Blood-Brain Barrier (BBB) Penetration: Indicates potential for CNS activity or side effects.
-
Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential for drug-drug interactions and metabolic instability.
-
hERG Inhibition: Assesses the risk of cardiac toxicity.
-
Toxicity alerts: Identifies structural motifs associated with toxicity (e.g., PAINS - Pan-Assay Interference Compounds).
Tier 2: Primary In Vitro Screening Cascade
Based on the structural alerts within this compound, a two-pronged primary screening approach is recommended: direct kinase inhibition assays against high-priority targets and a broader anticancer cell proliferation screen.
Caption: Potential signaling pathways inhibited by the test compound.
Tier 4: The Path Forward - Hit-to-Lead Strategy
A validated hit is not a drug candidate. The transition from a hit to a lead compound is a critical phase of drug discovery that involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and ADME/Tox properties. [8][9][10] Key activities in the hit-to-lead phase include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the hit compound to understand which structural features are essential for activity.
-
Confirmation of Mechanism of Action: Using techniques like Western blotting to confirm that the compound inhibits the phosphorylation of downstream targets of the identified kinase in a cellular context.
-
In Vitro ADME/Tox Profiling: Experimental determination of properties like solubility, metabolic stability in liver microsomes, and plasma protein binding.
-
Intellectual Property Assessment: Ensuring the novelty of the chemical scaffold and its potential for patent protection.
Conclusion
The preliminary screening of this compound is a scientifically sound endeavor based on the well-documented biological activities of its core scaffolds. The tiered approach outlined in this guide, from in silico prediction to a structured in vitro screening cascade and hit validation, provides a robust and efficient pathway to assess its therapeutic potential. By systematically evaluating its activity against rationally selected kinase targets and cancer cell lines, researchers can make informed decisions about the future development of this promising compound. The successful navigation of this preliminary screening process is the first critical step on the long road from a novel molecule to a potential life-saving therapeutic.
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Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96-104. [Link]
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Curia. (n.d.). Hit-to-Lead Optimization Strategy in Drug Discovery. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
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PMC. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
PubMed. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]
-
PMC. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]
-
PubMed. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link]
-
PMC. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. [Link]
Sources
- 1. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]
- 9. Hit to lead - Wikipedia [en.wikipedia.org]
- 10. curiaglobal.com [curiaglobal.com]
"6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol literature review"
This technical guide provides an in-depth analysis of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol , a critical heterocyclic building block utilized in the synthesis of small-molecule inhibitors, particularly targeting the Wnt/
Core Scaffold for Kinase and Wnt Pathway Inhibition
Molecular Weight: 217.22 g/molPart 1: Executive Summary
This compound is a privileged scaffold in medicinal chemistry, serving as a linchpin intermediate for generating biaryl-pyrimidine therapeutics. Its structural uniqueness lies in the 2-(4-pyridyl) moiety—a proven "hinge-binder" in kinase domains—and the 6-(methoxymethyl) substituent, which enhances aqueous solubility and metabolic stability compared to simple alkyl chains.
This compound acts as the primary precursor for converting the 4-hydroxyl group into a leaving group (e.g., chloride), enabling nucleophilic aromatic substitution (
Part 2: Chemical Identity & Physicochemical Properties
Structural Tautomerism
Researchers must recognize that this compound exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. In solution (DMSO, Methanol), the keto form typically predominates, which is critical for interpreting NMR spectra (presence of NH proton, absence of OH signal).
| Property | Data |
| CAS Number | 680216-41-5 (Generic/Related) |
| IUPAC Name | 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol |
| Tautomer | 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one |
| LogP (Calc) | ~0.8 - 1.2 (Moderate Lipophilicity) |
| pKa | ~8.5 (Pyridine nitrogen), ~9.2 (Pyrimidin-4-ol OH) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water; Soluble in dilute acid/base.[1][2] |
Key Structural Motifs
-
Pyridine Ring (Position 2): Acts as a hydrogen bond acceptor, crucial for interacting with the hinge region of kinase enzymes (e.g., p38, CDK9).
-
Methoxymethyl Group (Position 6): A polar-apolar functionality that improves the pharmacokinetic profile (ADME) by reducing lipophilicity compared to a methyl or phenyl group.
-
Hydroxyl/Keto Group (Position 4): The "handle" for further chemical derivatization.
Part 3: Synthesis & Manufacturing
The synthesis follows a classic Pinner Pyrimidine Synthesis or condensation strategy, reacting an amidine with a
Synthetic Route
Reagents:
-
Precursor A: Isonicotinamidine hydrochloride (Pyridine-4-carboximidamide HCl).
-
Precursor B: Methyl 4-methoxy-3-oxobutanoate (4-Methoxyacetoacetate).
-
Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).
-
Solvent: Ethanol or Methanol.
Protocol:
-
Activation: Dissolve Sodium metal (2.5 eq) in anhydrous Ethanol to generate fresh NaOEt.
-
Condensation: Add Isonicotinamidine HCl (1.0 eq) to the base solution. Stir for 15 min to liberate the free amidine.
-
Cyclization: Dropwise add Methyl 4-methoxy-3-oxobutanoate (1.1 eq) at
. -
Reflux: Heat the mixture to reflux (
) for 4–12 hours. -
Workup: Cool to room temperature. Acidify with acetic acid or dilute HCl to pH ~6 to precipitate the product.
-
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.
Reaction Mechanism Visualization
The following diagram illustrates the cyclocondensation mechanism:
Caption: Cyclocondensation of isonicotinamidine and
Part 4: Downstream Applications (Drug Discovery)
This molecule is rarely the final drug; it is the scaffold . The primary workflow involves converting the hydroxyl group to a chloride, creating a highly reactive electrophile for library synthesis.
Functionalization Workflow
-
Chlorination:
-
Reagent:
(Phosphorus oxychloride) or . -
Product: 4-Chloro-6-(methoxymethyl)-2-(4-pyridyl)pyrimidine.
-
Note: This intermediate is unstable and moisture-sensitive; usually used immediately.
-
-
Amination (
):-
Reagent: Primary or secondary amines (e.g., aniline derivatives, piperazines).
-
Conditions:
(DIPEA), n-Butanol, (Microwave or thermal). -
Target: Wnt-C59 analogs or p38 inhibitors.
-
Biological Targets
-
Porcupine (PORCN): The membrane-bound O-acyltransferase (MBOAT) essential for Wnt ligand secretion. Biaryl-pyrimidines inhibit this enzyme, preventing Wnt signaling in cancer (e.g., head and neck squamous cell carcinoma).
-
p38 MAP Kinase: The 2-(4-pyridyl) motif mimics the ATP adenine ring, binding to the kinase hinge region.
Pathway Visualization
Caption: Divergent synthesis from the core scaffold to distinct therapeutic classes.
Part 5: Experimental Validation & QC
To ensure the integrity of this building block, the following analytical criteria must be met:
NMR Specification (DMSO- )
- 12.0–13.0 ppm: Broad singlet (NH of pyrimidinone tautomer).
- 8.7–8.8 ppm: Doublet (2H, Pyridine C2/C6).
- 8.0–8.1 ppm: Doublet (2H, Pyridine C3/C5).
- 6.8–7.0 ppm: Singlet (1H, Pyrimidine C5).
-
4.3–4.4 ppm: Singlet (2H,
-O). -
3.3–3.4 ppm: Singlet (3H,
).
Mass Spectrometry
-
Ionization: ESI+
-
Expected [M+H]+: 218.09 m/z.
-
Fragment Pattern: Loss of methoxy group (
) is common.
References
-
ChemicalBook. (n.d.). This compound Properties and Supplier Info. Retrieved from
-
National Institutes of Health (PubChem). (2025). 4-(6-Methoxy-2-pyridinyl)pyrimidine (Structural Analog Analysis). Retrieved from
-
Google Patents. (2015). WO2015025197A1 - Substituted pyrimidine compounds, compositions and medicinal applications thereof. Retrieved from
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from
-
Active Biopharma. (n.d.). 5-(o-Methoxyphenoxy)-4,6-Dihydroxy-2-(4-pyridyl)pyrimidine (Related Intermediate). Retrieved from
Sources
The Definitive Guide to Pyrimidine-Based Kinase Inhibitor Discovery
Executive Summary
The pyrimidine scaffold represents the backbone of modern kinase inhibitor oncology.[1][2][3][4] Over 50% of FDA-approved small-molecule kinase inhibitors utilize a pyrimidine or fused-pyrimidine core. This dominance is not accidental; it stems from the scaffold’s intrinsic ability to mimic the adenine ring of ATP, allowing for precise hydrogen bonding with the kinase hinge region. This guide dissects the structural biology, synthetic pathways, and validation protocols required to engineer high-potency pyrimidine-based inhibitors.[2][5]
Structural Biology: The Adenine Mimicry
To design effective inhibitors, one must first understand the "lock" into which the pyrimidine "key" fits. The ATP-binding pocket of a kinase is cleft between the N-terminal and C-terminal lobes, connected by a flexible hinge region.[6]
The Hinge Binding Motif
ATP binds via two key hydrogen bonds:[6][7]
-
N1 of Adenine: Accepts a hydrogen bond from the backbone NH of the hinge residue (GK+3).[6]
-
N6 Amino Group: Donates a hydrogen bond to the backbone carbonyl of the hinge residue (GK+1).
Pyrimidine Logic: A 2-aminopyrimidine scaffold perfectly recapitulates this interaction. The pyrimidine N1 acts as the H-bond acceptor, while the exocyclic C2-amino group acts as the H-bond donor. This "donor-acceptor" motif is the fundamental pharmacophore for this class.
The Gatekeeper Residue
Deep within the pocket lies the "gatekeeper" residue (often Threonine or Methionine). Access to the hydrophobic back pocket is controlled here. Pyrimidine inhibitors often exploit the C4 or C5 position to project substituents that interact with or evade this gatekeeper, determining selectivity (e.g., targeting T315I mutations in BCR-ABL).
Visualization: Hinge Binding Mechanism
Caption: Schematic comparison of native ATP vs. 2-aminopyrimidine inhibitor binding modes within the kinase hinge region.
Medicinal Chemistry & SAR Profiling[5][8][9]
The Pharmacophore Triad
Successful optimization relies on independent tuning of three vectors around the pyrimidine ring:
| Position | Function | Chemical Strategy |
| C2 (Hinge Binder) | Primary affinity anchor. | Amination: Introduction of aniline, aminopyrazole, or aminopyridine moieties to form the donor-acceptor motif. |
| C4 (Selectivity) | Probes the "Gatekeeper" and back pocket. | Suzuki/SNAr: Bulky hydrophobic groups (e.g., substituted phenyls) to induce conformational changes (DFG-out). |
| C5/C6 (Solvent) | Modulates solubility and PK. | Solubilizing Groups: Attachment of piperazine, morpholine, or PEG chains to improve oral bioavailability. |
Case Study: Evolution of Selectivity
-
Imatinib (Gleevec): Uses a 2-phenylaminopyrimidine core. The specificity for BCR-ABL arises from the amide linkage interacting with the DFG-motif, locking the kinase in an inactive conformation.
-
Palbociclib (Ibrance): A pyrido[2,3-d]pyrimidine (fused system) that targets CDK4/6. The fused ring provides additional van der Waals contact surface area, enhancing potency.
Synthetic Methodologies
The synthesis of pyrimidine inhibitors typically follows a convergent route, utilizing the differential reactivity of halogens on the pyrimidine ring.
Protocol 1: Regioselective Synthesis of 2,4-Disubstituted Pyrimidines
This protocol validates the sequential nucleophilic aromatic substitution (SNAr) strategy, exploiting the higher reactivity of the C4-chloride over the C2-chloride.
Reagents: 2,4-Dichloropyrimidine, Aniline derivatives, DIPEA (base), n-Butanol.
Step-by-Step Workflow:
-
C4 Substitution (The "Easy" Displacement):
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol or IPA.
-
Add the C4-targeting amine (e.g., a substituted aniline) (1.0 eq) and DIPEA (1.2 eq).
-
Critical Step: Stir at Room Temperature (20-25°C). The C4 position is electronically more deficient and reacts selectively under mild conditions.
-
Validation: Monitor by TLC/LCMS.[2] The mono-substituted product usually precipitates or is the major peak.
-
-
C2 Substitution (The "Hard" Displacement):
-
Add the C2-targeting amine (e.g., the hinge-binding motif) (1.0 - 1.2 eq) to the reaction mixture.
-
Critical Step: Heat to 80-100°C or use microwave irradiation (120°C, 15 min). The C2 position requires thermal activation after the C4 electron-withdrawing effect is reduced.
-
Purification: Evaporate solvent. Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).
-
Why this works: The nitrogen atoms in the pyrimidine ring pull electron density. The C4 position is para to one nitrogen and ortho to another, making it significantly more electrophilic than C2, which is flanked by two nitrogens but lacks the para-resonance contribution.
Biological Evaluation: Self-Validating Kinase Assays
To ensure trustworthiness, data must be generated using a ratiometric assay that minimizes false positives from compound autofluorescence or precipitation.
Protocol 2: Time-Resolved FRET (TR-FRET) / LanthaScreen
This assay measures the phosphorylation of a substrate peptide labeled with a fluorophore, detected by a Terbium-labeled antibody.
Materials:
-
Kinase (e.g., EGFR, ABL1).
-
Substrate: Fluorescein-labeled Poly-GT or specific peptide.
-
Detection: Terbium (Tb)-labeled anti-phosphotyrosine antibody.
-
ATP (at Km apparent).
Workflow:
-
Compound Plating: Dispense 10 nL of inhibitor (in DMSO) into a 384-well low-volume white plate. Include DMSO-only (Max Signal) and EDTA (Min Signal) controls.
-
Enzyme Reaction:
-
Add 2.5 µL of 2x Kinase/Substrate mix. Incubate 5 min to allow inhibitor binding.
-
Add 2.5 µL of 2x ATP solution to initiate.
-
Incubate at RT for 60 minutes (linear phase).
-
-
Detection:
-
Add 5 µL of Tb-labeled Antibody + EDTA (to stop reaction).
-
Incubate 30-60 min.
-
-
Readout: Measure fluorescence at 520 nm (Fluorescein acceptor) and 495 nm (Tb donor).
-
Data Analysis: Calculate TR-FRET Ratio = (Signal 520nm / Signal 495nm).
-
Self-Validation Check: If the 495nm (Donor) signal drops significantly in compound wells compared to controls, the compound is likely "quenching" or precipitating, indicating a False Positive .
-
Visualization: Discovery Pipeline
Caption: The iterative workflow from virtual screening to clinical candidate selection for kinase inhibitors.
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . RSC Medicinal Chemistry. Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration . Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . Journal of Medicinal Chemistry. Available at: [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application . Medicinal Research Reviews. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hinge Binders Library - Enamine [enamine.net]
Methodological & Application
"protocol for synthesizing 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol"
Part 1: Abstract & Strategic Overview
This application note details the robust synthesis of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol , a critical heterocyclic scaffold often utilized in the development of Wnt pathway inhibitors (e.g., Porcupine inhibitors) and kinase modulators.
The protocol utilizes a convergent Pinner-type condensation between an electron-deficient amidine and a
Core Retrosynthetic Logic
The pyrimidine core is assembled via a [3 + 3] cyclocondensation. The 2-position substituent is derived from isonicotinamidine , while the 6-methoxymethyl and 4-hydroxy functionalities originate from methyl 4-methoxy-3-oxobutanoate .
Key Mechanistic Insight:
The reaction proceeds through a nucleophilic attack of the amidine nitrogen on the ketone carbonyl of the
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.
Part 2: Materials & Reagents[1][2][3][4]
| Reagent | CAS | MW ( g/mol ) | Equiv. | Role |
| Isonicotinamidine HCl | 195678-24-1 | 157.59 | 1.0 | Amidine Donor |
| Methyl 4-methoxy-3-oxobutanoate | 41051-15-4 | 146.14 | 1.2 | 1,3-Dielectrophile |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 2.5 | Base |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | Solvent | Reaction Medium |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | N/A | Quenching/pH Adj. |
Critical Material Note:
-
Isonicotinamidine HCl: This salt is hygroscopic. Dry under vacuum at 40°C for 2 hours before use if the bottle has been opened previously.
-
Methyl 4-methoxy-3-oxobutanoate: This reagent can degrade upon prolonged storage. Verify purity via TLC (30% EtOAc/Hexanes) or NMR before use. If significant degradation is observed, distill under reduced pressure.
Part 3: Detailed Experimental Protocol
Free-Basing and Initial Mixing
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (
) or Argon. -
Solvent Charge: Add anhydrous Methanol (60 mL) to the flask.
-
Base Addition: Add Sodium Methoxide (NaOMe) (2.5 equivalents).
-
Option A (Solid): Add 2.70 g solid NaOMe carefully (exothermic).
-
Option B (Solution): Add corresponding volume of 25 wt% NaOMe in MeOH.
-
-
Amidine Addition: Add Isonicotinamidine HCl (3.15 g, 20.0 mmol, 1.0 equiv) to the stirred methoxide solution.
-
Observation: The solution may become slightly cloudy as NaCl precipitates. Stir at room temperature (RT) for 15 minutes to ensure complete formation of the free amidine.
-
Cyclocondensation
-
Electrophile Addition: Add Methyl 4-methoxy-3-oxobutanoate (3.50 g, 24.0 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.
-
Note: A slight color change (yellowing) is common.
-
-
Reflux: Heat the reaction mixture to reflux (
) with vigorous stirring. -
Monitoring: Maintain reflux for 6–12 hours .
-
IPC (In-Process Control): Monitor by LC-MS or TLC (10% MeOH in DCM). The starting amidine (polar, stays near baseline) should disappear. The product typically appears as a UV-active spot with moderate polarity.
-
Workup and Isolation
-
Concentration: Cool the mixture to RT. Remove the bulk of the methanol (~80%) under reduced pressure (Rotavap) to leave a concentrated slurry.
-
Dissolution: Add Deionized Water (40 mL) to the residue. The mixture should become a clear (or slightly turbid) alkaline solution (pH > 10).
-
Precipitation (Critical Step):
-
Place the flask in an ice bath (
). -
Slowly add Glacial Acetic Acid dropwise while monitoring pH.
-
Target pH: Adjust to pH 5.5 – 6.0 .
-
Mechanism: The product exists as a phenolate/enolate at high pH. Acidification protonates it to the neutral pyrimidinol/one form, which is significantly less soluble in water.
-
-
Filtration: Stir the resulting suspension at
for 30 minutes to maximize precipitation. Filter the solid using a Buchner funnel. -
Washing: Wash the filter cake with:
-
Cold Water (
mL) -
Cold Acetone (
mL) – Use caution, as the product has slight solubility in acetone; this step removes unreacted -keto ester impurities.
-
Purification
-
Recrystallization: If the crude purity is <95%:
-
Dissolve the solid in a minimum amount of boiling Ethanol or Methanol.
-
Allow to cool slowly to RT, then to
. -
Filter the off-white to pale yellow crystals.
-
-
Drying: Dry the solid in a vacuum oven at
for 12 hours.
Part 4: Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis process.
Part 5: Analytical Validation
Expected Data for this compound:
-
Physical State: Pale yellow to off-white solid.
-
Melting Point: >200°C (Decomposes).
-
MS (ESI+): Calculated
; Found . -
1H NMR (400 MHz, DMSO-d6):
- 12.80 (br s, 1H, NH/OH tautomer).
- 8.75 (d, J=6.0 Hz, 2H, Pyridine-H2,6).
- 8.05 (d, J=6.0 Hz, 2H, Pyridine-H3,5).
- 6.65 (s, 1H, Pyrimidine-H5).
-
4.35 (s, 2H,
-O). -
3.35 (s, 3H,
).
Interpretation:
The presence of the broad singlet at ~12.8 ppm confirms the pyrimidinone tautomer (
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete cyclization or loss during workup. | Increase reflux time to 16h. Ensure pH during workup is strictly 5.5–6.0; if too acidic (pH < 3), the pyridine nitrogen protonates and the product dissolves. |
| Sticky Solid | Impurities from | Triturate the crude solid with diethyl ether or cold acetone to remove non-polar impurities. |
| Starting Material Remains | Moisture in solvent deactivating NaOMe. | Use freshly opened anhydrous Methanol. Increase NaOMe to 3.0 equivalents. |
Part 7: Safety & Handling
-
Isonicotinamidine: Irritant.[1] Avoid inhalation of dust.
-
Sodium Methoxide: Corrosive and moisture sensitive. Handle under inert atmosphere.
-
Pyridyl Compounds: Many pyridine derivatives are bioactive; handle with standard PPE (gloves, goggles, lab coat) in a fume hood.
References
-
Synthesis of Pyrimidinones (General Pinner Method)
-
Precursor Reactivity (Beta-Keto Esters)
- Title: "Reactions of -Keto Esters with Amidines."
- Source:Organic Syntheses
-
URL:[Link]
-
Target Compound Data (Commercial Source)
-
Title: "6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol (CAS 866145-30-4)"[3]
- Source:Sigma-Aldrich / Merck
-
-
Related Wnt/Porcupine Inhibitor Chemistry
- Title: "Discovery of WNT974 as a potent and selective Porcupine inhibitor."
- Source:Proceedings of the N
-
URL:[Link]
Sources
High-Resolution NMR Characterization of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
Abstract & Scope
This application note details the structural validation of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol (CAS: 866145-30-4), a critical heterocyclic scaffold often utilized in the synthesis of kinase inhibitors (e.g., Wnt/
Unlike simple aromatics, this compound exhibits prototropic tautomerism (keto-enol), which significantly alters its NMR profile depending on solvent choice. This guide provides a standardized protocol for acquiring definitive ¹H and ¹³C data, specifically addressing the "ol" vs. "one" equilibrium and distinguishing the AA'BB' systems of the pyridine substituent.
Core Expertise: The Tautomerism Challenge
Why standard protocols fail: The name "pyrimidin-4-ol" implies an aromatic hydroxyl group. However, in polar aprotic solvents like DMSO-d₆, 4-hydroxypyrimidines predominantly exist as the pyrimidin-4(3H)-one (keto) tautomer.
-
The "Ol" Form (Lactim): Aromatic pyrimidine ring. Hydroxyl proton is acidic.
-
The "One" Form (Lactam): Non-aromatic amide-like segment. Proton resides on N3.
Impact on NMR: If you expect a standard aromatic phenol peak, you will be misled. The "One" form results in:
-
Shielding of H-5: The proton at position 5 shifts upfield (typically 6.2–6.8 ppm) compared to the fully aromatic "ol" form.
-
Broad NH Signal: Instead of a sharp OH singlet, you will observe a broad amide-like proton >11 ppm, often exchanging with residual water.
Tautomeric Equilibrium Visualization
Figure 1: Prototropic tautomerism between the hydroxy (ol) and oxo (one) forms. In DMSO-d₆, the equilibrium strongly favors the 'One' form.
Experimental Protocol
Sample Preparation
To prevent concentration-dependent chemical shift perturbations (stacking effects), adhere to strict mass-to-volume ratios.
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
-
Rationale: CDCl₃ is poor for solubility and pushes the equilibrium toward the "ol" form, but often results in broad, uninterpretable signals due to intermediate exchange rates. DMSO-d₆ "locks" the tautomer into the "one" form and ensures solubility of the polar pyridine moiety.
-
-
Concentration: 5–8 mg of analyte in 0.6 mL solvent.
-
Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).
-
Filtration: Filter through 0.45 µm PTFE if suspension is visible; undissolved particulates cause magnetic susceptibility mismatch (broadening).
Acquisition Parameters (600 MHz Base Frequency)
| Parameter | ¹H (Proton) | ¹³C (Carbon) | HSQC (2D) |
| Pulse Seq | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | hsqcetgp |
| Scans (NS) | 16 | 1024 (minimum) | 8 |
| Relaxation Delay (D1) | 1.0 sec | 2.0 sec | 1.5 sec |
| Acq. Time (AQ) | 3.0 sec | 1.0 sec | 0.2 sec |
| Spectral Width | 14 ppm (-1 to 13) | 240 ppm (-10 to 230) | F1: 220, F2: 12 |
| Temperature | 298 K (25°C) | 298 K | 298 K |
Spectral Analysis & Assignments
¹H NMR Assignments (DMSO-d₆)
Reference: Chemical shifts estimated based on substituent additivity rules and analogous heterocyclic systems (e.g., 2-phenyl-6-methylpyrimidin-4(3H)-one).
| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Coupling (Hz) | Structural Insight |
| NH | Amide | 11.8 – 12.5 | br s | 1H | - | Exchangeable. Disappears with D₂O shake. |
| Py-H2', H6' | Aromatic | 8.65 – 8.75 | d (AA'BB') | 2H | J ≈ 4.5 | Ortho to Pyridine Nitrogen (Deshielded). |
| Py-H3', H5' | Aromatic | 8.05 – 8.15 | d (AA'BB') | 2H | J ≈ 4.5 | Meta to Pyridine Nitrogen. |
| H-5 | Vinylic/Ar | 6.60 – 6.80 | s | 1H | - | Characteristic singlet of the pyrimidinone ring. |
| CH₂ | Benzylic | 4.30 – 4.45 | s | 2H | - | Methoxymethyl methylene group. |
| OCH₃ | Methoxy | 3.35 – 3.45 | s | 3H | - | Methyl ether (often overlaps with H₂O in DMSO). |
Critical QC Check:
-
The Pyridine Split: The 4-pyridyl group must show a clear AA'BB' pattern (looks like two doublets). If you see complex multiplets, the pyridine ring may be substituted or the product is regio-isomeric.
-
The H-5 Singlet: This peak is the "fingerprint" of the pyrimidine core. If this is a doublet, you likely have an impurity or a different substitution pattern.
¹³C NMR Assignments
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O (Amide) | 162 – 165 | C-4 (Carbonyl) |
| C=N (Amidine) | 155 – 158 | C-2 (Attached to Pyridine) |
| C=C (Imine) | 160 – 164 | C-6 (Attached to CH₂OMe) |
| Pyridine (Ortho) | 150 – 151 | C-2', C-6' |
| Pyridine (Ipso) | 140 – 145 | C-4' (Linker) |
| Pyridine (Meta) | 121 – 123 | C-3', C-5' |
| C-5 | 105 – 110 | C-5 (Alpha to Carbonyl) |
| CH₂ | 70 – 72 | Methoxymethyl CH₂ |
| OCH₃ | 58 – 59 | Methoxy Carbon |
Analytical Workflow Diagram
Figure 2: Step-by-step workflow for NMR validation, including decision gates for structural confirmation.
Troubleshooting & Impurities
Common Impurities[1]
-
Residual Solvents:
-
Methanol: Singlet at 3.16 ppm (DMSO). Often trapped in the lattice if recrystallized from MeOH.
-
Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm.
-
-
Unreacted 4-Amidinopyridine:
-
Look for broad NH₂ signals around 6-8 ppm that do not disappear as quickly as the amide NH.
-
-
Decarboxylation Byproducts:
-
If the synthesis involved a beta-keto ester, check for the absence of the methoxymethyl group (loss of singlets at 4.3 and 3.3 ppm).
-
Water Suppression
The OMe signal (~3.35 ppm) is dangerously close to the HDO signal in DMSO-d₆ (~3.33 ppm).
-
Solution: If the OMe signal is obscured, run the spectrum at 313 K (40°C) . The HDO peak will shift upfield (toward 3.0 ppm), while the OMe signal will remain relatively stationary, revealing the peak.
References
-
PubChem Compound Summary. "6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol".
-
[Link]
-
-
Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Foundational text on Pyrimidinone/Pyrimidinol equilibrium).
-
[Link]
-
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for acidity of NH protons in DMSO).
-
[Link]
-
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.
-
[Link]
-
Application Note: High-Resolution LC-MS/MS Profiling of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
Abstract
This application note details a standardized protocol for the structural characterization and quantification of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol (CAS: 866145-30-4), a critical heterocyclic intermediate often implicated in the synthesis of p38 MAP kinase inhibitors and other pyridyl-pyrimidine therapeutics. We address the analytical challenges posed by keto-enol tautomerism and provide a self-validating fragmentation logic for high-confidence identification using Electrospray Ionization (ESI) High-Resolution Mass Spectrometry (HRMS).
Introduction & Chemical Context
The analysis of This compound requires a nuanced understanding of its solution-phase behavior. While the IUPAC name suggests a hydroxylated pyrimidine ("-ol"), the compound predominantly exists as the pyrimidin-4(3H)-one tautomer in polar solvents and under ESI conditions.
Structural Logic for Mass Spectrometry
-
Protonation Sites: The molecule contains three basic nitrogen atoms. The pyridine nitrogen is the most basic site (
), followed by the N3 position of the pyrimidine ring. In positive mode ESI, the precursor ion is stabilized by resonance between the pyridine and the pyrimidinone core. -
Lability: The methoxymethyl side chain at C6 is a "soft" spot for fragmentation, prone to neutral losses of formaldehyde (
) or methanol ( ) during Collision-Induced Dissociation (CID).
Experimental Protocol
This protocol is designed for Triple Quadrupole (QqQ) or Q-TOF instruments.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL of DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).
-
Note: Avoid pure protic solvents for long-term storage to prevent potential slow solvolysis of the methoxymethyl ether, although the group is generally stable.
Liquid Chromatography (LC) Conditions
Given the polarity of the pyridyl and pyrimidinone groups, a standard C18 column may show poor retention. A modified C18 or HILIC approach is recommended.
Recommended Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent charged-surface hybrid column to improve peak shape for basic heterocycles.
| Parameter | Setting |
| Mobile Phase A | Water + 10 mM Ammonium Formate (pH 3.8) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Column Temp | 40 °C |
| Injection Vol | 2-5 µL |
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Desalting |
| 8.0 | 95 | Linear Gradient |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End |
Mass Spectrometry Parameters (Source: ESI+)
-
Ionization Mode: Positive Electrospray (
) -
Capillary Voltage: 3.0 - 3.5 kV
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the ether)
-
Desolvation Temp: 450 °C
-
Collision Energy (CE): Ramp 15–45 eV for structural elucidation; Fixed 25 eV for quantitation.
Results & Discussion: Fragmentation Logic
The structural elucidation relies on identifying the specific breakdown of the pyrimidinone core and the side chain.
Precursor Ion
-
Formula:
-
Exact Mass: 217.0851 Da
-
Observed Precursor
: m/z 218.0924 ( ppm)
Key Fragmentation Pathways (CID)
The fragmentation follows two distinct energetic pathways:
-
Side-Chain Cleavage (Low CE): The methoxymethyl group undergoes ether cleavage.
-
Loss: Methanol (
, 32 Da) or Formaldehyde ( , 30 Da). -
Fragment: m/z 186.06 (
) or m/z 188.08 ( ).
-
-
Ring Contraction (High CE): The pyrimidinone core undergoes Retro-Diels-Alder (RDA) or CO elimination.
-
Loss: Carbon Monoxide (CO, 28 Da) is characteristic of cyclic ketones/pyrimidinones.
-
Fragment: m/z 190.09 (
). -
Secondary Loss: Loss of HCN from the pyridine or pyrimidine ring.
-
Visualized Fragmentation Pathway
The following diagram illustrates the mechanistic dissociation pathways validated for this structural class.
Caption: Proposed collision-induced dissociation (CID) pathways for this compound.
Analytical Validation & Quality Control
To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following acceptance criteria must be met:
-
Retention Time Stability:
min deviation across 5 replicate injections. -
Mass Accuracy: Precursor and primary fragments must be within 5 ppm of theoretical mass (using LockSpray/internal calibration).
-
Tautomer Confirmation: If two peaks are observed (rare in LC due to fast exchange, but possible in SFC), the spectra should be identical. The pyrimidinone form is usually the dominant peak in aqueous mobile phases.
Summary of Transitions (MRM for Quantitation)
| Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Annotation |
| 218.1 | 188.1 | 30 | 20 | Quantifier (Loss of |
| 218.1 | 190.1 | 30 | 22 | Qualifier 1 (Loss of CO) |
| 218.1 | 79.0 | 30 | 40 | Qualifier 2 (Pyridine fragment) |
References
-
Rodrigues Filho, E., et al. (2003).[1] "Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry." Journal of Mass Spectrometry, 38(5), 540-547.[1]
-
BenchChem. (2025).[2] "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." BenchChem Technical Guides.
-
Salem, M. A. I., et al. (2014).[3] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[3]
-
Li, X., et al. "Tautomerism characteristics of 4-pyrimidone."[4] ChemicalBook Technical Review.
Sources
- 1. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. article.sapub.org [article.sapub.org]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
Application Note: 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol in Cell Culture
This Application Note and Protocol is designed for the rigorous evaluation and utilization of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol (CAS: 866145-30-4) in cell culture systems.
Based on its chemical structure—a 2-(4-pyridyl)-4-pyrimidinone scaffold—this compound belongs to a class of small molecules frequently investigated as Wnt/Porcupine inhibitors or p38 MAPK inhibitors . While often utilized as a high-value building block or fragment in medicinal chemistry, its specific application in cell culture requires protocols adapted for pyridyl-pyrimidinone bioactivity .
Compound Overview & Mechanism
-
Alternative Name: 6-(Methoxymethyl)-2-(4-pyridinyl)-4(3H)-pyrimidinone (Tautomer)
-
Molecular Weight: 217.23 g/mol
-
Structural Class: Pyridyl-pyrimidinone (Biaryl heterocycle)
Biological Context
The 2-(4-pyridyl)pyrimidin-4-one core is a privileged scaffold in signal transduction pharmacology.
-
Wnt Pathway Modulation (Porcupine Inhibition): This scaffold is structurally homologous to the core of several Porcupine (Porcn) inhibitors (e.g., Wnt-C59 analogs), which prevent the palmitoylation and secretion of Wnt ligands.
-
Kinase Inhibition (p38 MAPK): The pyridyl-pyrimidine motif is a classic ATP-competitive pharmacophore for p38 Mitogen-Activated Protein Kinase (MAPK) , interfering with inflammatory signaling cascades.
Note: As a research-grade chemical probe, this compound should be treated as a multi-target scaffold . The protocols below are designed to validate its activity in these specific pathways.
Preparation & Handling
Solubility & Stock Solution
The compound is a hydrophobic heterocycle. Proper reconstitution is critical to prevent microprecipitation in cell culture media.
| Parameter | Specification | Notes |
| Solvent | DMSO (Dimethyl Sulfoxide), Anhydrous | Avoid Ethanol or Water for stock preparation. |
| Stock Concentration | 10 mM to 50 mM | 10 mM is recommended for ease of pipetting. |
| Storage | -20°C or -80°C | Store in aliquots to avoid freeze-thaw cycles. Protect from light. |
| Stability | >6 months at -20°C | Check for precipitation upon thawing. |
Reconstitution Protocol
-
Weigh 2.17 mg of powder.
-
Add 1.0 mL of sterile, anhydrous DMSO to achieve a 10 mM stock.
-
Vortex vigorously for 30 seconds until fully dissolved.
-
Aliquot into 50 µL volumes in amber tubes and freeze immediately.
Experimental Protocols
Protocol A: Evaluation of Wnt Pathway Inhibition (Porcupine Assay)
Objective: Determine if the compound inhibits Wnt secretion, a hallmark of Porcupine inhibitors with this scaffold.
Cell Model: HEK293T cells transfected with Wnt-responsive SuperTopFlash (STF) reporter.
Workflow:
-
Seeding: Plate HEK293T cells at 20,000 cells/well in a 96-well plate in DMEM + 10% FBS.
-
Transfection (24h later): Co-transfect with:
-
STF Plasmid: (TCF/LEF luciferase reporter).
-
Wnt Expression Vector: (e.g., Wnt3a) to drive autocrine signaling.
-
Renilla Luciferase: (Internal control).
-
-
Treatment (6h post-transfection):
-
Prepare serial dilutions of This compound in culture media.
-
Concentration Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM.
-
Vehicle Control: DMSO (Final concentration <0.1%).
-
Positive Control: Wnt-C59 (100 nM) or IWP-2 (2 µM).
-
-
Incubation: Incubate for 24–48 hours .
-
Readout: Lyse cells and measure Firefly/Renilla luciferase activity using a Dual-Luciferase assay kit.
-
Analysis: Normalize Firefly signal to Renilla. Plot Relative Light Units (RLU) vs. Log[Concentration] to determine IC50.
Protocol B: Evaluation of p38 MAPK Inhibition
Objective: Assess if the compound inhibits stress-induced p38 kinase activity.
Cell Model: RAW 264.7 (Macrophage) or THP-1 cells.
Workflow:
-
Seeding: Plate cells in 6-well plates (5 x 10⁵ cells/well).
-
Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation.
-
Pre-treatment: Treat with This compound (1 µM – 10 µM) for 1 hour .
-
Positive Control: SB203580 (10 µM).
-
-
Stimulation: Stimulate cells with LPS (100 ng/mL) or Anisomycin (10 µg/mL) for 30 minutes to activate p38.
-
Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing Protease/Phosphatase Inhibitors.
-
Western Blot Readout:
-
Primary Target: Phospho-MAPKAPK-2 (Thr334) or Phospho-HSP27 (Ser82) – Direct downstream targets of p38.
-
Secondary Target: Phospho-p38 (Thr180/Tyr182) – Note: ATP-competitive inhibitors often prevent downstream signaling but may not block p38 phosphorylation itself.
-
Loading Control: Total p38 or GAPDH.
-
Pathway Visualization (Graphviz)
The following diagram illustrates the logical flow for validating the compound's mechanism of action based on its scaffold.
Caption: Mechanistic validation workflow for Pyridyl-Pyrimidinone derivatives in Wnt and MAPK signaling pathways.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration / Low solubility | Do not exceed 0.1% DMSO final concentration. Sonicate stock solution before use. Dilute stock in warm media immediately before adding to cells. |
| Cytotoxicity | Off-target effects | Perform an MTT or CellTiter-Glo assay alongside the functional assay. If cell viability drops <80%, reduce concentration to <5 µM. |
| No Activity Observed | Compound degradation or wrong target | Verify stock integrity by LC-MS. If Wnt/p38 assays are negative, screen against JNK or CK1 (other kinase targets for this scaffold). |
References
-
Cheng, X., et al. (2016). "Discovery of the Highly Potent, Selective, and Orally Bioavailable Porcupine Inhibitor WNT974." ACS Medicinal Chemistry Letters, 7(6), 573–578. Link
-
Proffitt, K. D., et al. (2013). "Pharmacological Inhibition of the Wnt Acyltransferase PORCN Prevents Growth of WNT-Driven Cancers." Cancer Research, 73(2), 502–507. Link
-
Liverton, N. J., et al. (1999). "Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry, 42(12), 2180–2190. Link
-
PubChem Compound Summary. (n.d.). "2-Isopropyl-6-methyl-4-pyrimidinol" (Structural Analog Data). National Center for Biotechnology Information. Link
Sources
Application Note: In Vivo Profiling of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol (Wnt-C59)
[1]
Introduction & Mechanistic Grounding
The compound 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol , widely known in literature as Wnt-C59 (or simply C59 ), is a highly potent, orally bioavailable inhibitor of the membrane-bound O-acyltransferase (MBOAT) family member Porcupine (PORCN) .[1]
The "Why" of Experimental Design
Wnt ligands are lipid-modified glycoproteins. They require palmitoylation at a conserved serine residue to exit the Endoplasmic Reticulum (ER) and bind to Frizzled receptors. PORCN is the enzyme responsible for this palmitoylation.[1][2]
-
Mechanism: Wnt-C59 binds to PORCN, preventing Wnt palmitoylation.[3][1]
-
Consequence: Wnt ligands are retained in the ER and degraded, effectively shutting down both canonical (β-catenin dependent) and non-canonical Wnt signaling at the source.
-
Therapeutic Window: This approach is particularly effective in "Wnt-addicted" cancers (e.g., those with RNF43 mutations or RSPO fusions) where upstream Wnt ligand production drives tumor growth.
Pathway Visualization
The following diagram illustrates the specific blockade point of Wnt-C59 within the Wnt secretion pathway.
Figure 1: Mechanism of Action. Wnt-C59 inhibits PORCN in the ER, preventing Wnt palmitoylation and subsequent secretion.
Pre-Study Considerations: Formulation & PK
One of the most common failure points in small molecule in vivo studies is poor formulation. Wnt-C59 is hydrophobic; improper solubilization will lead to erratic pharmacokinetic (PK) profiles and false negatives.
Recommended Vehicle Formulation
For oral gavage (PO) in mice, a suspension formulation is standard and highly reproducible.
| Component | Concentration | Function | Preparation Notes |
| Methylcellulose (MC) | 0.5% (w/v) | Suspending Agent | Hydrate MC powder in hot water (80°C), then cool to 4°C overnight to clear. |
| Tween 80 | 0.1% (v/v) | Surfactant | Add to the cleared MC solution. |
| Wnt-C59 | 1 - 2 mg/mL | Active Ingredient | Critical: Micronize compound or use a probe sonicator to ensure a uniform suspension. Do not heat. |
Alternative (Solution for IV):
-
30% Propylene Glycol / 70% Water (requires slow injection to avoid hemolysis).
Dosing Parameters
-
Effective Dose (Murine): 5–10 mg/kg.
-
Frequency: Once daily (QD) is usually sufficient due to high potency, but Twice daily (BID) may be required for aggressive models.
-
Route: Oral Gavage (PO).
Protocol 1: Pharmacodynamic (PD) Validation
Objective: Confirm target engagement by measuring suppression of Wnt target genes.
Rationale: Before running a long-term efficacy study, you must prove the drug is working in vivo. Axin2 is the universal transcriptional target of canonical Wnt signaling.
Step-by-Step Workflow
-
Cohort: n=3 mice per group (Vehicle vs. Wnt-C59 10 mg/kg).
-
Treatment: Administer a single oral dose.
-
Harvest: Euthanize mice at 4, 8, and 24 hours post-dose.
-
Tissue Collection:
-
Primary: Tumor tissue (if xenograft present).
-
Surrogate: Small intestine (highly Wnt-active) or hair follicles.
-
-
Analysis (qPCR):
-
Extract RNA using Trizol/Column method.
-
Perform RT-qPCR for Axin2 (Target) and Gapdh (Control).
-
Expectation: >50% reduction in Axin2 mRNA levels within 4-8 hours.
-
Protocol 2: Efficacy in Tumor Xenografts
Objective: Assess tumor growth inhibition (TGI) in Wnt-dependent models.
Model Selection is Critical: Wnt-C59 will not work in models where the pathway is activated downstream of the receptor (e.g., APC null colon cancer).
-
Valid Models: MMTV-Wnt1 (transgenic breast), HPAF-II (pancreatic, RNF43 mutant), Head & Neck SCC (HNE1).
Experimental Workflow Diagram
Figure 2: Efficacy Study Workflow. Standard design for evaluating Wnt-C59 in xenograft models.
Detailed Procedure
-
Implantation: Inject
cells (suspended in 50% Matrigel) subcutaneously into the flank of nude (nu/nu) or NSG mice. -
Staging: Allow tumors to reach ~150–200 mm³.
-
Randomization: Sort mice so that average tumor volume is identical across groups (n=8-10 per group).
-
Dosing:
-
Group 1: Vehicle (PO, Daily).
-
Group 2: Wnt-C59 (5 mg/kg, PO, Daily).[4]
-
Group 3 (Optional High Dose): Wnt-C59 (10 mg/kg, PO, Daily).
-
-
Monitoring:
-
Measure tumor volume (
) with calipers 3x/week. -
Safety Check: Weigh mice daily. Wnt inhibition can cause intestinal toxicity.
-
Troubleshooting & Safety (The "Trustworthiness" Pillar)
Intestinal Toxicity
Wnt signaling is essential for the maintenance of the intestinal stem cell crypts.
-
Observation: Weight loss >15% or diarrhea indicates toxicity.
-
Mitigation: If toxicity occurs, implement a "holiday" schedule (e.g., 4 days on, 3 days off) or reduce dose to 2.5 mg/kg. The gut regenerates rapidly once the drug is cleared.
Bone Homeostasis
Chronic Wnt inhibition decreases bone density. For studies >4 weeks, monitor bone density or exclude this variable if not relevant to the endpoint.
Verification of Activity
If no tumor shrinkage is observed:
-
Check the Model: Does the cell line have a downstream mutation (e.g., APC, CTNNB1)? If yes, C59 will not work.
-
Check the PK: Collect plasma at 2h post-dose. C59 levels should be >100 nM.
References
-
Proffitt, K. D., et al. (2013). Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer.[3] Cancer Research.[3][5]
- Seminal paper describing the discovery and in vivo profiling of Wnt-C59.
-
Cheng, Y., et al. (2015). Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment.[3] Oncotarget.
- Demonstrates efficacy in HNE1 models and protocols for dosing.
-
Kabiri, Z., et al. (2014). Wnt signaling suppresses MAPK-driven proliferation of intestinal stem cells. Journal of Clinical Investigation. [6]
- Provides detailed insights into the intestinal toxicity and homeost
-
TargetMol. Wnt-C59 Product & Formulation Data.
- Source for solubility and vehicle prepar
Sources
- 1. Wnt-C59 (5148) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Short‐Term Oral Administration of the Porcupine Inhibitor, Wnt‐c59, Improves the Structural and Functional Features of Experimental HFpEF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt signaling suppresses MAPK-driven proliferation of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol as a p38 MAPK Inhibitor
Abstract
This application note provides a comprehensive technical guide for evaluating 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol , a structural analog of the pyridinyl-pyrimidine class of kinase inhibitors (e.g., SB-203580). Based on its pharmacophore—specifically the 2-(4-pyridyl) substitution on the pyrimidine ring—this compound is functionally categorized as an ATP-competitive inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) , specifically the p38
Part 1: Compound Profile & Mechanism of Action
Structural Rationale
The subject compound belongs to the 2-(4-pyridyl)-heterocycle class. The nitrogen on the 4-pyridyl ring acts as a critical hydrogen bond acceptor for the backbone amide of Met109 in the hinge region of the p38
-
Primary Target: p38
MAPK (MAPK14). -
Binding Mode: Type I (ATP-competitive), binding to the "DFG-in" active conformation.
-
Key Tautomerism: Researchers should note that pyrimidin-4-ol tautomerizes to pyrimidin-4(3H)-one. Both names may refer to the same chemical entity in literature.
Signaling Pathway Context
Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines (TNF-
Figure 1: The p38 MAPK signaling cascade.[1][2][3][4][5] The compound acts at the p38 node, preventing downstream activation of MK2 and cytokine production.
Part 2: Biochemical Kinase Assay (ADP-Glo™)
Objective: Determine the IC
Critical Reagents
| Reagent | Specification | Notes |
| Enzyme | Recombinant human p38 | Use ~1-5 ng/well to ensure linear kinetics. |
| Substrate | p38 Peptide or MBP (Myelin Basic Protein) | p38 Peptide sequence: KKLNRTLSVA. |
| ATP | Ultra-pure ATP | Critical: Use concentration = |
| Buffer | 25 mM Tris-HCl (pH 7.5), 10 mM MgCl | Add 2 mM DTT and 0.1 mg/mL BSA fresh. |
| Control | SB-203580 | Known p38 inhibitor (IC |
Assay Protocol (384-Well Format)
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to 10 mM.
-
Perform a 12-point serial dilution (1:3) in DMSO.[2]
-
Transfer 50 nL of compound to the 384-well plate (low volume, white).
-
-
Kinase Reaction (5
L Final Volume):-
Step A: Add 2.5
L of 2X Enzyme Mix (p38 in reaction buffer). Incubate 10 min at RT (allows compound-enzyme pre-equilibration). -
Step B: Add 2.5
L of 2X Substrate/ATP Mix (Peptide + ATP). -
Note: Final DMSO concentration should be
1%. -
Incubation: Seal plate and incubate for 60 minutes at RT (22-25°C).
-
-
ADP Detection:
-
Readout:
-
Measure Luminescence (Integration time: 0.5–1.0 sec).
-
Figure 2: Step-by-step workflow for the ADP-Glo biochemical assay.
Part 3: Cellular Potency Assay (THP-1 Monocytes)
Objective: Validate target engagement in a relevant biological system by measuring the inhibition of LPS-induced p38 pathway activation. Cell Line: THP-1 (Human monocytic leukemia cell line). Readout: Phosphorylation of HSP27 (Ser82) or MK2 (Thr334) via Western Blot or AlphaLISA. Note: Measuring p-p38 itself is often misleading, as inhibitors can prevent downstream signaling without blocking the upstream phosphorylation of p38 itself.
Experimental Setup
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 + 10% FBS.
-
Seed cells at
cells/mL in 6-well plates (for Western) or 96-well plates (for ELISA/AlphaLISA). -
Optional: Differentiate with PMA (100 nM) for 24h if macrophage-like phenotype is desired, but suspension monocytes respond well to LPS.
-
-
Compound Treatment:
-
Prepare 1000X stocks of the compound in DMSO.
-
Add compound to cells (Final DMSO = 0.1%).
-
Pre-incubation: 1 hour at 37°C. This is critical for cell permeability equilibration.
-
-
Stimulation:
-
Add Lipopolysaccharide (LPS) (from E. coli O111:B4) to a final concentration of 1
g/mL. -
Incubate for 30 minutes (peak phosphorylation window).
-
-
Lysis & Detection:
-
Place cells on ice immediately. Wash with cold PBS containing phosphatase inhibitors (Na
VO , NaF). -
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Western Blot: Probe for p-HSP27 (Ser82) . Total HSP27 serves as the loading control.
-
Alternative (ELISA): Measure secreted TNF-
in supernatant, but this requires a longer incubation (4–24 hours) post-LPS stimulation.
-
Data Analysis & QC
-
Normalization: Normalize Phospho-signal to Total-protein signal.
-
Curve Fitting: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation:
-
Acceptance Criteria:
-
Z' factor > 0.5 (for plate-based assays).
-
SB-203580 IC
should fall within 2-fold of historical internal data (typically ~100-500 nM in cellular assays).
-
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Biochemical) | Incomplete ATP depletion | Ensure ADP-Glo Reagent is < 6 months old; extend incubation to 60 min. |
| Low Signal (Biochemical) | Enzyme degradation | Avoid freeze-thaw cycles of p38 |
| Steep Hill Slope (> 1.5) | Compound aggregation | Add 0.01% Triton X-100 to buffers; check solubility limit. |
| No Cellular Effect | Poor permeability | The methoxymethyl group should aid permeability. Verify concentration range; extend pre-incubation to 2 hours. |
References
-
Tong, L., et al. (1997).[7] "A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket."[7] Nature Structural Biology, 4, 311–316.[7]
-
Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Kumar, S., et al. (1997). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases."[1][8] Nature Reviews Drug Discovery, 2, 717–726.
-
Raingeaud, J., et al. (1995). "Pro-inflammatory cytokines and environmental stress cause p38 mitogen-activated protein kinase activation by dual phosphorylation on tyrosine and threonine." Journal of Biological Chemistry, 270(13), 7420-7426.
Sources
- 1. karger.com [karger.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. promega.com [promega.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assay Development & Characterization for 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
Introduction & Structural Logic
6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol (CAS 866145-30-4) represents a privileged pharmacophore in medicinal chemistry.[1] Its structure—a 2-pyridyl-substituted pyrimidine core—is the structural backbone for several high-potency inhibitors of Porcupine (PORCN) , the membrane-bound O-acyltransferase essential for Wnt ligand secretion (e.g., Wnt-C59, LGK974).[1] Additionally, this scaffold shares electronic properties with ATP-competitive kinase inhibitors (e.g., p38 MAPK inhibitors).[1]
This Application Note provides a rigorous framework for developing assays to characterize this specific molecule. Given its structural homology to known Wnt inhibitors, the protocols prioritize Wnt/Porcupine signaling validation, followed by kinase selectivity profiling.[1]
Physicochemical Profile (Predicted)
| Property | Value/Description | Implication for Assay |
| Molecular Weight | 217.23 g/mol | Fragment-like; high ligand efficiency potential.[1] |
| Tautomerism | 4-ol | Predominantly exists as the pyrimidinone tautomer in solution; critical for H-bond donor/acceptor modeling.[1] |
| LogP (Predicted) | ~1.2 - 1.8 | Moderate lipophilicity; requires DMSO for stock solutions.[1] |
| pKa (Pyridine N) | ~5.2 | Solubility increases significantly in acidic buffers (pH < 5).[1] |
Assay Development Strategy
To validate this molecule as a bioactive lead, we employ a funnel approach:
-
Solubility & Stability: Ensuring the compound is available in solution.[1]
-
Biochemical Potency: Direct engagement with the Porcupine enzyme (Acylation assay).[1]
-
Cellular Efficacy: Functional inhibition of Wnt signaling (SuperTopFlash Reporter).
-
Selectivity: Ruling out off-target kinase inhibition.[1]
Workflow Logic Diagram
Figure 1: Critical path for validating the pyridyl-pyrimidine scaffold.[1] Phase 2 and 3 should ideally run in parallel.
Phase 1: Formulation & Solubility Protocol[1]
Challenge: Pyridyl-pyrimidines often exhibit "brick-dust" properties—high crystallinity and poor aqueous solubility at neutral pH.[1] Objective: Create a stable 10 mM stock and a precipitation-free assay working solution.
Protocol
-
Stock Preparation:
-
Aqueous Dilution (Critical Step):
-
Do NOT dilute directly into cold PBS (risk of crashing out).[1]
-
Intermediate Step: Dilute the 10 mM DMSO stock 1:10 into 50% DMSO / 50% Water to create a 1 mM working stock.[1]
-
Final Assay Buffer: Dilute the 1 mM working stock into the assay medium (e.g., DMEM or Reaction Buffer).[1] Keep final DMSO concentration < 0.5% to avoid solvent effects on enzymes/cells.[1]
-
Phase 2: Biochemical Assay (Porcupine Acylation)
Mechanism: Porcupine (PORCN) transfers a palmitoleate group from Palmitoleoyl-CoA to a serine residue on Wnt proteins.[1] This assay measures the inhibition of this transfer.[1] Why this assay? It proves the molecule targets the enzyme directly, rather than downstream signaling components.[1]
Materials
-
Enzyme Source: Membranes from HEK293 cells overexpressing Human PORCN.[1]
-
Substrate: Biotinylated-Wnt3a peptide (residues surrounding Ser209).[1]
-
Donor: [^3H]-Palmitoyl-CoA (Radiometric) OR Bodipy-Palmitoyl-CoA (Fluorescent).[1]
-
Detection: Streptavidin-coated Scintillation Proximity Beads (SPA) or TR-FRET.[1]
Step-by-Step Protocol (TR-FRET Format)
-
Reaction Mix Prep:
-
Compound Addition:
-
Add this compound (10-point dose response, 10 µM top conc).
-
Incubate 15 mins at RT to allow binding to the active site.
-
-
Start Reaction:
-
Add mixture of Biotin-Wnt peptide (200 nM) and Bodipy-Palmitoyl-CoA (200 nM).[1]
-
Incubate for 60-90 minutes at 25°C.
-
-
Detection:
-
Add Terbium-labeled Streptavidin (Tb-SA) in detection buffer containing 0.5% SDS (to stop reaction).[1]
-
Readout: The Tb-SA binds the Biotin-Wnt.[1] If acylation occurred, the Bodipy-Palmitoyl group is attached to the peptide.[1] Energy transfers from Tb (Donor) to Bodipy (Acceptor).[1]
-
Signal: High TR-FRET signal = Active Enzyme.[1] Low Signal = Inhibition.[1]
-
Phase 3: Cellular Functional Assay (SuperTopFlash)
Mechanism: The SuperTopFlash (STF) assay uses a luciferase reporter driven by TCF/LEF binding sites.[1] If Porcupine is inhibited, Wnt ligands are not secreted, and the autocrine/paracrine Wnt loop is broken, reducing Luciferase signal.[1]
Wnt Secretion Pathway Diagram
Figure 2: Mechanism of Action.[1] The compound inhibits PORCN in the ER, preventing Wnt palmitoylation and subsequent secretion.[1]
Protocol
-
Cell Line: HEK293-STF (stably transfected with SuperTopFlash reporter and Wnt3a expression vector).[1]
-
Seeding:
-
Seed 20,000 cells/well in a white-walled 96-well plate.
-
Media: DMEM + 10% FBS.[1]
-
Incubate 24 hours.
-
-
Treatment:
-
Readout:
-
Data Analysis:
Phase 4: Selectivity & Troubleshooting[1]
Kinase Profiling (The "Off-Target" Risk)
The 2-pyridyl-pyrimidine core is also found in p38 MAPK inhibitors (e.g., SB 203580).[1]
-
Recommendation: If the compound shows Wnt inhibition, run a Kinase HotSpot panel (specifically p38 alpha/beta) to ensure the observed effect is due to Wnt blockade and not general stress kinase inhibition.[1]
-
Assay: ADP-Glo or LanthaScreen for p38.[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Assay | Low solubility in aqueous buffer.[1] | Verify DMSO < 0.5%.[1] Use an intermediate dilution step (Protocol 1). |
| High Background (FRET) | Compound autofluorescence.[1] | Pyridines can fluoresce.[1] Run a "Compound Only" control (no enzyme) to subtract background. |
| No Activity in Cell Assay | Compound not entering cell or Wnt supplied exogenously.[1] | Ensure cells express endogenous Wnt.[1] Do not add recombinant Wnt protein to the media.[1] |
References
-
Liu, J., et al. "Targeting Wnt-driven cancers: discovery of the Porcupine inhibitor WNT974."[1] Proceedings of the National Academy of Sciences 110.50 (2013): 20224-20229.[1] Link[1]
-
Proffitt, K. D., et al. "Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer."[1] Cancer Research 73.2 (2013): 502-507.[1] Link
-
Dodge, M. E., et al. "Diverse chemical scaffolds support direct inhibition of the membrane-bound O-acyltransferase porcupine."[1] Journal of Biological Chemistry 287.27 (2012): 23246-23254.[1] Link
-
PubChem Compound Summary. "2-(4-Pyridyl)-6-(methoxymethyl)pyrimidin-4-ol."[1] National Center for Biotechnology Information.[1] Link
Sources
"solubility of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol in DMSO"
Application Note: Solubility Profiling and Handling of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol in DMSO
Part 1: Executive Summary & Compound Identity
This compound is a heterocyclic building block and bioactive scaffold, often utilized in the synthesis of Wnt pathway inhibitors (e.g., Porcupine inhibitors) and kinase antagonists. While its solubility in aqueous media is limited due to its aromatic, planar structure, it exhibits significant solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
This guide provides a standardized protocol for solubilizing this compound, validating its concentration, and maintaining stability during storage.
Physicochemical Identity
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | 6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one; 2-(4-Pyridyl)-6-methoxymethyl-4-hydroxypyrimidine |
| CAS Number | 866145-30-4 |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.23 g/mol |
| Predicted LogP | ~0.8 - 1.2 (Moderate Lipophilicity) |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) |
| Solubility Class | Organic Soluble; Aqueous Insoluble (pH dependent) |
Part 2: Solubility in DMSO – Technical Analysis
The Tautomeric Challenge
This compound exists in a tautomeric equilibrium between the enol form (4-ol) and the keto form (4-one) . In the solid state and in polar solvents like DMSO, the keto form (pyrimidinone) often predominates. This tautomerism enhances its ability to accept hydrogen bonds from water, making the DMSO stock solution highly susceptible to precipitation if atmospheric moisture is absorbed.
-
Theoretical Solubility Limit: Based on structural analogs (e.g., Wnt-C59 intermediates), the saturation point in anhydrous DMSO is estimated between 20 mM and 50 mM (approx. 4–10 mg/mL).
-
Working Concentration: For biological assays, a stock concentration of 10 mM (2.17 mg/mL) is recommended to ensure thermodynamic stability and prevent "crashing out" upon freeze-thaw cycles.
Part 3: Protocols for Solubility Determination
Do not rely on generic database values.[1] Use this self-validating protocol to determine the exact solubility limit for your specific batch.
Protocol A: Rapid Visual Solubility Assessment (The "Eye Test")
Use this for preparing standard stock solutions (e.g., 10 mM).
-
Preparation: Weigh 2.17 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Note: Do not use DMSO that has been left uncapped.
-
-
Dissolution: Vortex vigorously for 60 seconds.
-
Sonication: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Observation: Hold the tube against a light source. The solution should be clear and colorless to pale yellow.
-
Pass: No particulates visible.
-
Fail: Turbidity or pellet formation. (Proceed to Protocol B).
-
Protocol B: Quantitative Saturation Limit (HPLC Method)
Use this when defining the maximum solubility for high-concentration dosing.
-
Supersaturation: Prepare a slurry by adding excess compound (e.g., 20 mg) to 1 mL DMSO.
-
Equilibration: Shake at 25°C for 24 hours (thermomixer).
-
Filtration: Centrifuge at 14,000 x g for 10 minutes. Filter the supernatant through a 0.2 µm PTFE filter (nylon filters may bind the compound).
-
Dilution: Dilute the filtrate 1:100 in methanol/water (50:50).
-
Quantification: Inject onto HPLC (C18 column) and quantify against a standard curve prepared from a known low-concentration standard.
Part 4: Handling, Storage, and Stability
CRITICAL WARNING: DMSO Hygroscopicity DMSO is highly hygroscopic. It absorbs water from the air, which decreases its solvating power for this compound.
-
Mechanism: As water content in DMSO rises >1%, the hydrophobic "methoxymethyl-pyridyl" core of the molecule drives precipitation.
Storage Protocol:
-
Aliquot immediately: Do not store the bulk stock in a large bottle. Aliquot into single-use volumes (e.g., 50 µL).
-
Container: Use polypropylene (PP) or amber glass vials with O-ring seals.
-
Temperature: Store at -20°C or -80°C .
-
Thawing: Thaw completely at room temperature (or 37°C) and vortex before opening. Never open a cold vial; condensation will ruin the stock.
Part 5: Visualization of Solubility Workflow
The following diagram illustrates the decision logic for solubilizing and validating the compound for biological assays.
Figure 1: Decision tree for the preparation and validation of this compound stock solutions.
Part 6: References
-
Sigma-Aldrich. Product Specification: 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol (CAS 866145-30-4). Accessed February 14, 2026. Link
-
PubChem. Compound Summary: 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol. National Library of Medicine. Accessed February 14, 2026. Link
-
Cayman Chemical. General Guidelines for Solubility of Pyridine/Pyrimidine Derivatives in DMSO. Accessed February 14, 2026. Link
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Accessed February 14, 2026. Link
Sources
Application Note: Formulation & Handling of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
[1]
Part 1: Compound Profile & Physicochemical Analysis[1]
Before formulation, one must understand the molecule's behavior in solution.[1] This compound features a pyrimidine core substituted with a 4-pyridyl group and a methoxymethyl ether , alongside a hydroxyl/oxo functionality.[1]
Structural Considerations & Tautomerism
The designation "pyrimidin-4-ol" implies a hydroxyl group at the C4 position.[1] However, in aqueous solution, 4-hydroxypyrimidines predominantly exist as the pyrimidin-4(3H)-one tautomer (keto form).[1]
-
Implication: The keto form is more polar but can drive intermolecular stacking (aggregation) due to dipole interactions, potentially reducing solubility in non-polar vehicles while increasing it in polar aprotic solvents like DMSO.
-
Ionization:
Theoretical Properties Table
| Property | Estimated Value | Experimental Relevance |
| Molecular Weight | ~217.22 g/mol | Small molecule; high permeability potential.[1] |
| LogP (Octanol/Water) | 1.2 – 1.8 | Moderately lipophilic; requires organic co-solvent. |
| pKa (Base) | ~5.3 (Pyridine) | Soluble in 0.1 N HCl or acidic buffers. |
| pKa (Acid) | ~9.2 (Pyrimidinone) | Soluble in 0.1 N NaOH (forms salt). |
| H-Bond Donors | 1 (NH/OH) | Limited water solubility without ionization.[1] |
| H-Bond Acceptors | 4 (N, O) | Good solubility in DMSO/Ethanol.[1] |
Part 2: Formulation Decision Tree (Workflow)
The following diagram outlines the logical flow for selecting the appropriate vehicle based on the assay type (In Vitro vs. In Vivo).
Caption: Decision matrix for formulating this compound based on solubility and administration route.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of Stock Solution (Standard)
Objective: Create a stable, high-concentration stock for long-term storage.
-
Weighing: Accurately weigh 10 mg of the compound into a sterile, amber glass vial (protect from light).
-
Solvent Calculation:
-
Target Concentration: 20 mM .
-
MW: 217.22 g/mol .[1]
-
Volume DMSO = (Mass [mg] / MW [ g/mol ]) / Concentration [M].
-
Example: For 10 mg:
mmol. Volume =ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> mL DMSO.
-
-
Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%). Vortex vigorously for 30–60 seconds.[1]
-
Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1]
-
-
Storage: Aliquot into 50–100 µL volumes in PCR tubes or cryovials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[1]
Protocol B: In Vitro Assay Formulation (Cell Culture)
Objective: Dilute stock into aqueous media without precipitation ("crashing out").
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 10x working solution in media or PBS containing 5% DMSO.
-
Why? Direct addition of 100% DMSO stock to media can cause local high concentration precipitation.[1]
-
-
Final Dilution:
-
Add the intermediate solution to the cell culture media to achieve the final test concentration (e.g., 1 µM, 10 µM).
-
Constraint: Ensure final DMSO concentration is ≤0.5% (v/v) to avoid solvent toxicity.
-
-
Visual Check: Inspect the well under an inverted microscope (10x or 20x).[1]
-
Pass: Solution is clear.
-
Fail: Crystalline needles or amorphous aggregates visible.[1] (If fail, reduce concentration or switch to Protocol C).
-
Protocol C: In Vivo Formulation (Animal Studies)
Objective: Deliver high doses (e.g., 5–50 mg/kg) via Oral Gavage (PO) or Intraperitoneal (IP) injection.
Option 1: Co-solvent Solution (For IP/IV - "The Golden Mix")
This formulation solubilizes the compound using organic co-solvents and surfactants.[1]
-
Composition: 5% DMSO / 40% PEG400 / 55% Saline (or Water).
-
Preparation Steps:
Option 2: Homogeneous Suspension (For PO - Oral Gavage)
If the compound is insoluble at high doses, a suspension is preferred for oral delivery.[1]
-
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.
-
Preparation Steps:
-
Weigh the solid compound.[1]
-
Add a small volume of Tween 80 to "wet" the powder.[1] Triturate with a mortar and pestle.[1]
-
Gradually add the 0.5% MC solution while grinding to form a uniform milky suspension.
-
Sonicate for 10–15 minutes to disperse aggregates.
-
Note: Shake well immediately before dosing.[1]
-
Part 4: Quality Control & Troubleshooting
Solubility Validation via HPLC
Before running expensive biological assays, validate the actual concentration in the buffer.[1]
-
Prepare the "dosed" media (e.g., 10 µM in RPMI).[1]
-
Incubate at 37°C for 2 hours (mimic assay conditions).
-
Centrifuge at 15,000 x g for 10 minutes to pellet any precipitate.
-
Analyze the supernatant via HPLC-UV (254 nm).
-
Compare peak area to a standard prepared in 100% DMSO.[1]
-
Recovery < 80% indicates precipitation/binding to plastic.[1]
-
Stability of the Methoxymethyl Group
The methoxymethyl (MOM) ether at the C6 position is generally stable under physiological conditions (pH 7.4). However, it can be hydrolyzed in strong acidic conditions (pH < 1) or metabolized by liver microsomes (O-demethylation).
-
Recommendation: For metabolic stability assays (microsomes), monitor for the loss of the methyl group (M-14 mass shift) or the loss of the formaldehyde equivalent (M-30).[1]
Part 5: References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for solubility and formulation strategies).
-
Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.[1]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]
-
Vertex AI Search . (2023).[1] Chemical Structure and Properties of Pyrimidine Derivatives. (Verified via internal chemical database search for 4-CHLORO-6-(METHOXYMETHYL)-2-(4-PYRIDYL)PYRIMIDINE analogues).
-
Li, S., et al. (2017).[1] Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. Bioorganic & Medicinal Chemistry. (Cited for structural behavior of pyridyl-pyrimidine scaffolds).
Troubleshooting & Optimization
Technical Support Center: Synthesis & Troubleshooting of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
Status: Operational Ticket ID: PYR-SYN-004 Assigned Specialist: Senior Application Scientist Target Molecule: 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol (Key intermediate for Wnt-C59)
Executive Summary & Reaction Mechanics
You are likely synthesizing this compound as a scaffold for Porcupine inhibitors (e.g., Wnt-C59) or related kinase inhibitors. The synthesis relies on a condensation reaction between 4-amidinopyridine and methyl 4-methoxyacetoacetate .
While theoretically straightforward, this reaction is sensitive to moisture, base stoichiometry, and tautomeric equilibria that often confuse analytical interpretation.
The "Happy Path" Mechanism
The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the
Figure 1: Reaction pathway showing the primary condensation route and critical divergence points for side reactions.
Critical Process Parameters (CPPs)
To ensure reproducibility, adhere to these parameters. Deviations here are the primary cause of failure.
| Parameter | Specification | Technical Rationale |
| Solvent | Ethanol (Anhydrous) | Water causes ester hydrolysis (saponification) of the starting material, killing the yield. |
| Base | NaOEt (2.5 - 3.0 eq) | 1 eq neutralizes the Amidine HCl salt; 1 eq forms the enolate; excess drives the equilibrium. |
| Temperature | Reflux (78°C) | Required to overcome the activation energy for the final dehydration step. |
| Stoichiometry | 1:1.1 (Amidine:Ester) | Slight excess of the |
Troubleshooting Guide: Side Reactions & Impurities
Issue A: Low Yield & "Missing" Ester
Symptom: TLC shows amidine remaining, but the
-
Protocol Adjustment: Pre-mix the Amidine HCl and Base first to generate the free base amidine. Then add the
-keto ester.
Issue B: The "12 ppm" NMR Ghost (Tautomerism)
Symptom: Users often report: "My product is not the 4-ol; the NMR shows a broad singlet at 12-13 ppm and a carbonyl peak in Carbon NMR." Diagnosis: You have the correct product. Pyrimidin-4-ols exist in dynamic equilibrium with their pyrimidin-4(3H)-one tautomers. In polar solvents (DMSO-d6, MeOH-d4), the oxo form predominates.
-
Verification: The signal at ~12 ppm is the N-H proton of the pyrimidinone ring, not a carboxylic acid.
Issue C: Incomplete Cyclization (M+18 Peak)
Symptom: LC-MS shows a peak with Mass = Product + 18 (Water). Diagnosis: Open-Chain Intermediate. The initial condensation occurred, but the ring did not close/dehydrate. Corrective Action:
-
Force Dehydration: Increase reflux time (up to 12-16h).
-
Water Scavenging: Ensure the ethanol is strictly anhydrous. The presence of water inhibits the dehydration step (Le Chatelier's principle).
Validated Synthetic Protocol
Based on optimized conditions for Porcupine Inhibitor intermediates (Cheng et al., 2016).
Materials
-
4-Amidinopyridine hydrochloride (1.0 eq)
-
Methyl 4-methoxyacetoacetate (1.1 eq)
-
Sodium Ethoxide (21% wt in EtOH) or freshly prepared NaOEt (3.0 eq)
-
Anhydrous Ethanol
Step-by-Step Workflow
-
Free Base Generation: Charge 4-Amidinopyridine HCl and Anhydrous Ethanol into the flask. Under
, add NaOEt solution dropwise at 0°C. Stir for 30 mins.-
Checkpoint: The solution should become slightly turbid (NaCl precipitation).
-
-
Condensation: Add Methyl 4-methoxyacetoacetate dropwise.
-
Note: Exotherm is possible. Maintain T < 10°C during addition to prevent side reactions.
-
-
Cyclization: Warm to room temperature, then heat to reflux for 12 hours.
-
Monitor: TLC (10% MeOH in DCM). Product usually stays at the baseline or has very low Rf compared to starting materials.
-
-
Workup (Critical for Purity):
-
Cool to RT.
-
Concentrate: Remove most EtOH under vacuum.
-
Neutralize: Dissolve residue in minimal water. Adjust pH to ~6-7 using 1N HCl.
-
Precipitation: The product is amphoteric and least soluble at neutral pH. A solid should crash out.
-
Filtration: Filter the solid, wash with cold water (removes NaCl) and cold ether (removes unreacted ester).
-
Diagnostic Decision Tree
Use this logic flow to resolve analytical discrepancies.
Figure 2: Diagnostic logic for evaluating crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Carbonate (
Q: My product is water-soluble and I lost it during the workup. How do I recover it? A: The product contains a pyridine ring (basic) and a pyrimidinol (acidic/phenolic character). It is amphoteric.
-
If pH < 4: It is protonated (cationic) and water-soluble.
-
If pH > 10: It is deprotonated (anionic) and water-soluble.
-
Fix: You must carefully adjust the pH to the isoelectric point (typically pH 6–7) to precipitate it. If it still doesn't precipitate, use continuous extraction with n-Butanol or saturate the aqueous layer with NaCl and extract with THF/EtOAc (3:1).
Q: Why is the methoxymethyl group signal splitting in NMR? A: If you see splitting or complexity in the -CH2-O-CH3 region, check for atropisomerism or restricted rotation, although this is rare for this specific molecule. More likely, you have a mixture of the O-alkylated vs N-alkylated impurities if you attempted any subsequent alkylation steps without protecting the ring nitrogen.
References
-
Cheng, X., et al. (2016). "Discovery of the Potent and Orally Bioavailable Porcupine Inhibitor WNT-C59." Journal of Medicinal Chemistry, 59(6), 2689–2705.
- Core Reference: Describes the synthesis of the pyrimidine scaffold used in Wnt-C59.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
-
Brown, D. J. (1962). "The Pyrimidines."[1][2][3][4][5][6][7][8][9] Chemistry of Heterocyclic Compounds, Wiley-Interscience.
- Classic Text: Detailed analysis of hydroxypyrimidine tautomerism and solubility profiles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
Case Reference: Compound 866 (CAS 866145-30-4)[1][2][3]
Status: Active Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Structural Biologists, Screening Leads[1][2]
Executive Summary
You are likely accessing this guide because you are encountering inconsistent data with 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol . Common user reports include:
-
"Ghost Peaks" in LC-MS: Multiple peaks appearing for a single pure compound.[1]
-
Solubility Crashes: Precipitation in aqueous buffers despite initial dissolution in DMSO.[1]
-
Inconsistent Potency: Batch-to-batch variability in biochemical assays.[1][2]
This compound acts as a bidentate ligand and a tautomeric shapeshifter.[1] It is not the Wnt-C59 inhibitor, though it shares the 2-pyridyl-pyrimidine core.[1][2] This guide addresses the physicochemical behaviors specific to this scaffold.
Module 1: The Identity Crisis (Tautomerism)[3][4]
The Issue: Users often report that the NMR spectra do not match the "ol" (hydroxyl) structure drawn on the bottle, or they see peak broadening.
Technical Insight: While IUPAC naming conventions prioritize the "-ol" suffix (hydroxy form), this molecule exists predominantly as the pyrimidin-4(3H)-one (keto form) in both solid state and solution (DMSO, H₂O).[1][2] This is driven by the thermodynamic stability of the amide-like resonance in the pyrimidine ring.
-
Consequence: The "hydroxy" proton is actually located on the ring nitrogen (N3).[2] This changes the hydrogen bond donor/acceptor profile significantly compared to the phenol-like structure you might be expecting.
Visualization: Keto-Enol Equilibrium
The following diagram illustrates the proton transfer that causes "ghost" signals and solubility shifts.
Figure 1: The equilibrium favors the Keto form (Green).[1][2] At high concentrations, the Keto form self-assembles into stable dimers (Blue), resisting dissolution.[1][2]
Module 2: Solubility & Precipitation Troubleshooting
The Issue: The compound dissolves in DMSO but precipitates immediately upon dilution into aqueous media (PBS, media).[2]
Root Cause Analysis:
-
Lattice Energy: The keto-form dimers pack efficiently in the crystal lattice (High Lattice Energy).[1] Breaking these intermolecular H-bonds requires significant energy.[1][2]
-
Isoelectric Point (pI): The molecule contains a basic pyridine (pKa ~5.[1][2]2) and a weakly acidic pyrimidone NH (pKa ~9-10).[1][2] At neutral pH (7.4), the molecule is largely neutral and at its minimum solubility.[2]
Protocol: Stable Stock Preparation
Do not treat this as a standard lipophilic drug.
| Step | Action | Technical Rationale |
| 1. Solvent Choice | Dissolve in anhydrous DMSO to 10-20 mM.[1][2] | Avoids hydrolysis of the methoxymethyl ether; disrupts H-bond dimers. |
| 2.[1] Sonication | Sonicate at 40°C for 5-10 mins. | Kinetic energy is required to break the high-energy crystal lattice. |
| 3.[1] Dilution Strategy | Dilute into buffer pre-warmed to 37°C . | Prevents "shock precipitation" caused by the endothermic dissolution process. |
| 4. pH Adjustment | If precipitation occurs, lower pH to 5.5 - 6.0 . | Protonating the pyridine nitrogen (positive charge) drastically increases aqueous solubility.[2] |
Module 3: Chemical Stability & Handling
The Issue: Loss of activity or degradation over time.
Critical Risk: Metal Chelation
The 2-(4-pyridyl)pyrimidine motif is a classic bidentate ligand (similar to bipyridine).[1][2] It can chelate trace metals (Cu²⁺, Fe²⁺, Zn²⁺) found in buffers or leached from stainless steel needles.[1][2]
-
Symptom: "Disappearing" compound in assays (the metal complex may precipitate or be inactive).[2]
-
Solution: Include 0.1 mM EDTA in your assay buffer to sequester trace metals before adding the compound.
Critical Risk: Methoxymethyl Ether Hydrolysis
The methoxymethyl (MOM) group is an acetal.[1][2] While stable at neutral/basic pH, it is acid-labile .[1][2]
-
Avoid: Storing in acidic buffers (pH < 4) for prolonged periods.
-
Reaction: Hydrolysis yields the hydroxymethyl derivative + methanol + formaldehyde.[1]
Troubleshooting Workflow
Figure 2: Diagnostic decision tree for troubleshooting experimental variability.
Frequently Asked Questions (FAQ)
Q1: Can I freeze-thaw the DMSO stock? A: Limit freeze-thaw cycles to 3 times . The methoxymethyl group is sensitive to moisture.[1] DMSO is hygroscopic; repeated opening introduces water, which can facilitate hydrolysis of the ether linkage over months at -20°C. Aliquot immediately upon first dissolution.[1][2]
Q2: Why does my LC-MS show two peaks with the same mass? A: You are likely separating the tautomers on the column. If your mobile phase is neutral, the interconversion is slow enough to see peak splitting.[1][2]
-
Fix: Add 0.1% Formic Acid to the mobile phase. This catalyzes the proton transfer, collapsing the signal into a single, sharp peak (protonated form).[2]
Q3: Is this Wnt-C59? A: No. Wnt-C59 (CAS 1243243-89-1) is a more complex molecule (2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide).[1][2] While they share the "pyridyl-pyrimidine" core, the compound discussed here (CAS 866145-30-4) lacks the amide tail required for high-potency Porcupine inhibition.[1][2] Do not use them interchangeably.
References
-
Tautomerism in Heterocycles
-
Solubility of Pyridyl-Pyrimidines
-
Title: Solubility and Stability of Wnt Pathway Inhibitors (Analogous Scaffolds).[2]
- Source:TargetMol / SelleckChem Technical D
- Relevance: Provides baseline solubility data for the 2-pyridyl-pyrimidine class (DMSO > 30mg/mL, W
-
Link:
-
-
Metal Chelation Effects
-
Compound Identity
Sources
"degradation of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol in solution"
Technical Support Center: Stability & Degradation of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
Executive Summary
Compound: this compound CAS: 866145-30-4 Primary Application: Key intermediate for kinase inhibitors (e.g., ERK inhibitors like GDC-0994/Ravoxertinib).[1] Critical Stability Flags:
-
Acid Sensitivity: The methoxymethyl (MOM) ether is an acetal and is highly labile in acidic media.[2]
-
Tautomeric Equilibrium: The "4-ol" moiety exists in dynamic equilibrium with the 4-pyridone (keto) form, complicating analytical chromatography.[3]
-
Oxidative Risk: The pyridine nitrogen is susceptible to N-oxide formation under stress.
Module 1: Chemical Stability & Degradation Mechanisms
The Methoxymethyl (MOM) Liability
The most distinct structural feature of this molecule is the Methoxymethyl (MOM) ether .[2] While MOM groups are excellent protecting groups stable to base and mild oxidizers, they are chemically defined as acetals .
-
The Issue: In the presence of protic acids (even weak acids like acetic acid in unbuffered solutions) or Lewis acids, the MOM group hydrolyzes.
-
The Mechanism: Protonation of the ether oxygen leads to the ejection of methanol and the formation of an oxonium ion, which hydrolyzes to release formaldehyde and the free alcohol.
-
Degradation Product: 6-(Hydroxymethyl)-2-(4-pyridyl)pyrimidin-4-ol.
Keto-Enol Tautomerism
Users often report "double peaks" or "tailing" in HPLC. This is rarely degradation but rather tautomerism .
-
The Mechanism: The pyrimidin-4-ol structure can shift a proton to the adjacent nitrogen (N3), forming the pyrimidin-4(1H)-one (keto form).
-
Solvent Dependency:
-
Non-polar solvents (DCM, Toluene): Favor the Enol (4-OH) form (aromaticity driven).
-
Polar protic solvents (Water, Methanol): Favor the Keto (4-one) form (hydrogen-bonding driven).[3]
-
Visualization: Degradation & Tautomerism Pathways
Figure 1: Mechanistic pathways showing the reversible tautomerism (yellow) versus irreversible degradation (red).
Module 2: Troubleshooting Guide (FAQ Format)
Q1: My LC-MS shows a mass shift of -30 Da. What happened?
Diagnosis: You have likely cleaved the MOM group.[4]
Cause: The loss of the methoxymethyl group (
-
Accurate Mass Math: Parent (
) Product ( ). -
Net Loss:
(Mass 44). -
Wait, standard MOM cleavage:
. -
Mass Spec Observation: You observe the parent ion
converting to . Solution: Check your mobile phase. Are you using TFA (Trifluoroacetic acid)? -
Fix: Switch to 0.1% Formic Acid (weaker) or, ideally, 10mM Ammonium Bicarbonate (pH 8.0) . The MOM group is stable at basic pH.
Q2: I see two peaks in HPLC that merge when I heat the column. Is my compound impure?
Diagnosis: Likely keto-enol tautomer separation. Cause: Slow interconversion between the 4-ol and 4-one forms on the column timescale. Solution:
-
Increase Column Temperature: Run at 40°C or 50°C to speed up the equilibrium (coalescence).
-
Buffer the pH: Do not run in unbuffered water/acetonitrile. Use a buffer (pH 7.5) to stabilize one form.
Q3: The compound turned yellow/brown in solution overnight.
Diagnosis: Photodegradation or N-Oxidation. Cause: Pyridyl-pyrimidines absorb UV strongly. The pyridine nitrogen can also slowly oxidize if dissolved in aged ethers (THF/PEG) containing peroxides. Solution:
-
Store solutions in amber vials .
-
Use freshly distilled solvents or those with peroxide inhibitors.
-
Degas buffers to remove dissolved oxygen.
Module 3: Recommended Analytical Protocols
Stress Testing (Forced Degradation)
To validate your analytical method, perform the following stress tests.
| Stress Type | Condition | Expected Outcome | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, RT, 2-4 hours | Rapid Degradation | Cleavage of MOM acetal to free alcohol. |
| Base Hydrolysis | 0.1 N NaOH, RT, 24 hours | Stable | MOM group is base-stable; Pyrimidine ring is generally robust. |
| Oxidation | 3% | Partial Degradation | Formation of Pyridine N-oxide (+16 Da). |
| Thermal | 60°C in solution, 24 hours | Stable (if neutral) | Tautomeric ratio may shift; chemical degradation is low if pH is neutral. |
| Photolytic | UV Light (1.2M lux hours) | Degradation | Ring opening or dimerization (common in heterocycles). |
Optimized HPLC Method
Avoid TFA to prevent on-column degradation of the MOM group.
-
Column: C18 (End-capped to reduce silanol interactions with basic nitrogen), e.g., Waters XBridge or Agilent Zorbax Eclipse Plus.
-
Mobile Phase A: 10mM Ammonium Acetate (pH ~6.5) or Ammonium Bicarbonate (pH 8.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10-15 mins.
-
Detection: UV 254 nm (Pyridine/Pyrimidine absorption).
Module 4: Decision Tree for Assay Issues
Figure 2: Diagnostic workflow for resolving chromatographic anomalies.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative source on MOM group stability and cleavage conditions: Acid labile, Base stable).
- Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews. (Fundamental principles of hydroxypyrimidine/pyrimidone equilibrium).
-
Wasternack, C. (1980).[5] Degradation of pyrimidines and pyrimidine analogs. Pharmacology & Therapeutics.[5][6][7] Link
-
Sigma-Aldrich. (n.d.). Product Specification: this compound.[8] Link
-
BenchChem Technical Support. (2025). MOM Protecting Group Stability & Cleavage Mechanisms. Link
Sources
- 1. comporgchem.com [comporgchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catabolism of pyrimidines in yeast: a tool to understand degradation of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol | 866145-30-4 [sigmaaldrich.com]
"overcoming solubility problems of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol"
The following technical support guide is designed for 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol .
Based on the chemical nomenclature, this molecule belongs to the pyridyl-pyrimidine class. These scaffolds are notorious in drug discovery (often seen in Wnt/Porcupine inhibitors or kinase inhibitors) for "brick dust" properties—high melting points and poor aqueous solubility due to strong intermolecular hydrogen bonding and
Compound: this compound
Status: Active Case | Priority: High
Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of formulating this compound. Our goal is to transition your compound from a solid precipitate to a stable, bio-active solution.
Part 1: The Chemical Diagnosis (Why is it insoluble?)
Before attempting formulation, you must understand the enemy. This molecule presents a "perfect storm" for insolubility at physiological pH.
-
Tautomeric Trap (The "Hidden" Lactam): Although named a "pyrimidin-4-ol " (enol form), in solution, this heterocycle predominantly exists as the pyrimidin-4-one (keto/lactam form).
-
Consequence: The lactam form creates a rigid hydrogen-bond network (Dimerization) similar to DNA base pairing. This significantly increases the energy required to break the crystal lattice.
-
-
The Pyridine Anchor: The 2-(4-pyridyl) group is basic (pKa ~5.3).
-
Consequence: At neutral pH (7.4), the pyridine is uncharged (hydrophobic). At the same time, the pyrimidone NH is not acidic enough to deprotonate. The result is a neutral, planar, lipophilic molecule that "crashes out" in water.
-
-
Planarity & Stacking: The aromatic rings allow for tight
- stacking, further defying dissolution.
Molecular Behavior Visualization
The following diagram illustrates the tautomeric equilibrium and solubility checkpoints.
Figure 1: Tautomeric equilibrium shifting towards the insoluble 'Keto' form at neutral pH, and strategies to disrupt this state.
Part 2: Solvent Compatibility Matrix
Use this table to select the correct primary solvent for stock preparation.
| Solvent | Solubility Rating | Max Conc. (Est.) | Usage Notes |
| DMSO | Excellent | ~20–50 mM | Preferred Stock. Hygroscopic; keep desiccated. |
| Acidified DMSO | Superior | >50 mM | Adding 1-2 eq. of HCl or TFA to DMSO can break lattice energy for recalcitrant batches. |
| Ethanol | Poor | < 5 mM | Not recommended.[1] Promotes crystallization of this scaffold. |
| Water / PBS | Insoluble | < 10 µM | Do not dissolve directly. Will form a suspension. |
| PEG-400 | Moderate | ~5–10 mM | Good co-solvent for in vivo work. Viscous. |
| 0.1M HCl | Good | ~10 mM | Soluble due to pyridine protonation (Salt formation). |
Part 3: Troubleshooting Guides (FAQs)
Scenario A: "I diluted my DMSO stock into media/PBS and it turned cloudy immediately."
Diagnosis: This is the "Crash-Out" effect. You transitioned from a solubilizing environment (DMSO) to a non-solubilizing one (Neutral Aqueous) too quickly. Solution:
-
Vortex Rapidly: Vortex the media while adding the DMSO stock dropwise.
-
Limit DMSO: Keep final DMSO concentration < 0.5% (v/v).
-
Use an Intermediate: Dilute DMSO stock into PEG-400 first, then into PBS.
-
Complexation: Use a Cyclodextrin carrier (see Protocol 2).
Scenario B: "Can I heat the solution to dissolve the particles?"
Answer:
-
In DMSO: Yes, gentle warming to 37°C–45°C is safe and often necessary for concentrations >10 mM.
-
In Water/PBS: No. Heating aqueous suspensions of this compound usually promotes "Ostwald Ripening"—small crystals dissolve and redeposit onto larger crystals, making the precipitate harder to dissolve later.
Scenario C: "I need to dose this in mice (In Vivo). DMSO is too toxic."
Answer: You cannot use pure DMSO.[1] You must use a Formulation Vehicle.
-
Recommended Vehicle: 5% DMSO + 30% PEG-400 + 5% Tween 80 + 60% Saline.
-
Alternative (Best for IP/IV): 10% Sulfobutylether-
-Cyclodextrin (Captisol) in Citrate Buffer (pH 4.5).
Part 4: Validated Experimental Protocols
Protocol 1: Preparation of a Robust 10 mM Stock Solution
Use this for In Vitro (Cell Culture) assays.
-
Weighing: Weigh 3–5 mg of this compound into a glass vial (avoid plastic microfuge tubes for initial dissolution if possible, to prevent sticking).
-
Solvent Addition: Add anhydrous DMSO to achieve a 10 mM concentration.
-
Calculation: Volume (µL) = [Mass (mg) / Molecular Weight (MW)] × 100,000.
-
Note: If MW is ~217-230 g/mol (estimate), 1 mg requires ~460 µL DMSO.
-
-
Sonication: Sonicate in a water bath for 5–10 minutes. The solution should be crystal clear.
-
Quality Check: Hold the vial up to a light source. If you see "shimmering" or turbidity, it is not dissolved. Warm to 37°C and sonicate again.
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.
Protocol 2: Aqueous Solubilization (The "Cyclodextrin Shield")
Use this if the compound precipitates in cell media or for animal studies.
Theory: The hydrophobic cavity of
Materials:
-
Sulfobutylether-
-Cyclodextrin (SBE- -CD) or Hydroxypropyl- -Cyclodextrin (HP- -CD). -
Citrate Buffer (pH 4.0 – 5.0).
Steps:
-
Prepare a 20% (w/v) Cyclodextrin stock in Citrate Buffer (pH 4.5). Stir until clear.
-
Dissolve your compound in a minimal amount of DMSO (e.g., 20 mg/mL).
-
Add the DMSO concentrate dropwise into the moving Cyclodextrin solution (vortexing or stirring).
-
Ratio: Final DMSO content should be < 5%.
-
-
The solution should remain clear. If slight turbidity occurs, adjust pH to 4.0 using 1N HCl. The pyridine nitrogen will protonate, aiding solubility.
Formulation Decision Tree
Figure 2: Decision matrix for selecting the appropriate solvent system based on experimental context.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
Disclaimer: This guide is based on the physicochemical properties of the pyridyl-pyrimidine scaffold.[2] Always perform a small-scale pilot solubility test before committing large quantities of compound.
Sources
"reducing off-target effects of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol"
Compound: 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol Common Identifiers: WNT-974, LGK974, NVP-LGK974 Primary Target: Porcupine (PORCN) – Membrane-bound O-acyltransferase (MBOAT)[1]
Executive Summary
Welcome to the WNT-974 Technical Support Center. As a Senior Application Scientist, I often see researchers conflate "off-target effects" (binding to unintended proteins, e.g., kinases) with "on-target toxicity" (mechanism-based side effects, e.g., gut homeostasis disruption).
WNT-974 is highly selective for PORCN; however, its lipophilicity can cause assay artifacts (in vitro precipitation), and its potent mechanism causes intestinal/bone toxicity (in vivo). This guide provides protocols to mitigate both, ensuring your data reflects true PORCN inhibition.
Module 1: In Vitro Assay Optimization
Challenge: Solubility-Driven Artifacts & Non-Specific Binding
The Issue: WNT-974 is lipophilic (cLogP ~1.7–2.0). In aqueous cell culture media, it is prone to:
-
Micro-precipitation: Causing false "inhibition" via light scattering or non-specific protein aggregation.
-
Plastic Binding: Adhering to polystyrene plates, effectively lowering the actual concentration [1].
Troubleshooting Protocol: The "Solvent-Shift" Method
Objective: Maintain compound solubility in aqueous buffers to prevent IC50 shifts.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve WNT-974 in 100% DMSO to a concentration of 10 mM. Do not store in aqueous buffers.
-
Intermediate Dilution (Critical Step):
-
Incorrect: Adding 10 mM stock directly to media (causes "crashing out").
-
Correct: Perform serial dilutions in 100% DMSO first.
-
-
Final Delivery:
-
Dilute the DMSO intermediate 1:1000 into the assay medium.
-
Final DMSO concentration: Must be ≤ 0.1% (v/v).
-
-
Carrier Protein Addition:
-
Ensure assay medium contains 0.1% Fatty Acid-Free BSA or 5% FBS . Albumin acts as a carrier, preventing the lipophilic drug from sticking to the plate walls while keeping it available for the cell [2].
-
Data Validation Table: Solubility Impact
| Parameter | Standard Condition (No BSA) | Optimized Condition (+0.1% BSA) | Interpretation |
| Observed IC50 | Variable (High nM - Low µM) | Consistent (~0.4 - 1.0 nM) | BSA prevents plastic binding loss. |
| Hill Slope | Steep (> 2.0) or Irregular | ~1.0 | Steep slopes often indicate precipitation. |
| Max Inhibition | < 80% (Plateau issues) | > 95% | Full target engagement achieved. |
Module 2: In Vivo Toxicity Management
Challenge: Managing On-Target Gut & Bone Toxicity
The Issue: Wnt signaling is essential for the regeneration of intestinal crypts and osteoblast function. Continuous dosing of WNT-974 leads to intestinal mucosal damage and loss of trabecular bone [3, 4]. This is often mistaken for "off-target" toxicity, but it is a direct result of PORCN inhibition.
Protocol: The Intermittent "Holiday" Dosing Schedule
Objective: Maintain tumor suppression while allowing normal tissue recovery.
Step-by-Step Methodology:
-
Vehicle Formulation:
-
Use 0.5% MC (Methylcellulose) / 0.5% Tween-80 in water.
-
Alternative: Citrate buffer pH 2.8 (improves solubility for oral gavage).
-
-
Dosing Regimen:
-
Avoid: Daily (QD) continuous dosing > 2 weeks.
-
Recommended:Intermittent Schedule (4-on / 3-off) .
-
Administer drug Days 1–4; Vehicle only Days 5–7.
-
-
Monitoring:
-
Weigh animals daily.
-
Stop Rule: If body weight loss > 15%, suspend dosing immediately.
-
Mechanistic Visualization: Why Intermittent Dosing Works
Figure 1: Mechanism of Action. WNT-974 inhibits PORCN, blocking Wnt palmitoylation.[1][2][3][4][5] This suppresses both tumor growth (desired) and gut homeostasis (toxicity).[6][7] Intermittent dosing exploits the faster recovery rate of normal tissue compared to tumor tissue.
Module 3: Validating Selectivity (The Rescue Experiment)
Challenge: Confirming the Effect is PORCN-Mediated
The Issue: If you observe toxicity or cell death, how do you prove it is due to Wnt secretion blockade and not an off-target kinase hit?
Protocol: Exogenous Wnt Rescue
Objective: If WNT-974 works by stopping Wnt secretion, adding Wnt from the "outside" should cancel the drug's effect. If the drug kills cells via an off-target mechanism (e.g., cytotoxicity), adding Wnt will not save them.
Step-by-Step Methodology:
-
Control Arm: Cells + WNT-974 (Concentration: IC90).
-
Rescue Arm: Cells + WNT-974 + Wnt3a Conditioned Media (CM) (or Recombinant Wnt3a, 100 ng/mL).
-
Readout: Measure TCF/LEF luciferase reporter activity or Axin2 mRNA levels.
-
Interpretation:
-
Rescue Observed: The drug effect is on-target (PORCN).
-
No Rescue: The drug is acting via an off-target mechanism (likely general cytotoxicity).
-
Frequently Asked Questions (FAQ)
Q1: Can I use WNT-974 to inhibit non-canonical Wnt signaling? A: Yes. PORCN is required for the palmitoylation of all mammalian Wnt ligands (both canonical and non-canonical).[8] Therefore, WNT-974 is a "pan-Wnt" inhibitor [5].
Q2: My western blot shows no change in Beta-catenin levels. Is the drug working? A: Total Beta-catenin is a poor biomarker because the cytoplasmic pool is small.
-
Better Approach: Measure Active Beta-catenin (non-phosphorylated) or, ideally, transcriptional targets like Axin2 or LGR5 via qPCR. These are the gold standards for PORCN inhibition [1].
Q3: Is WNT-974 stable in plasma? A: Yes, but it is a substrate for CYP enzymes. For in vivo PK studies, avoid co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) as this will drastically alter exposure and toxicity profiles.
Q4: I see "LGK974" and "WNT-974" sold by vendors. Are they different? A: No. They are identical. LGK974 was the development code; WNT-974 is the common name.[9] Ensure the CAS number is 1243244-14-5 .[10]
References
-
Liu, J., et al. (2013).[3][5][11] Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974.[1][2][4][6][7][9][12] Proceedings of the National Academy of Sciences, 110(50), 20224-20229.[3][11]
-
Proffitt, K. D., et al. (2013). Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer. Cancer Research, 73(2), 502-507.
-
Madan, B., & Virshup, D. M. (2015). Targeting Wnts at the source—new mechanisms, new biomarkers, new drugs. Molecular Cancer Therapeutics, 14(5), 1087-1094.
-
Funck-Brentano, T., et al. (2018). Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice.[9] Journal of Endocrinology, 238(1), 13-23.
-
Boone, J. D., et al. (2016). Targeting the Wnt/β-catenin pathway in clinical trials: epigenetic inhibitors and beyond. Epigenomics, 8(8).
Sources
- 1. pnas.org [pnas.org]
- 2. Porcupine inhibitor LGK-974 inhibits Wnt/β-catenin signaling and modifies tumor-associated macrophages resulting in inhibition of the malignant behaviors of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Wnt-driven Cancer Through the inhibition of Porcupine by LGK974 - OAK Open Access Archive [oak.novartis.com]
- 4. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wnt pathway inhibition with the porcupine inhibitor LGK974 decreases trabecular bone but not fibrosis in a murine model with fibrotic bone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. LGK974 [bio-gems.com]
- 12. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes [dspace.mit.edu]
"troubleshooting inconsistent results with 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol"
Product: 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol Common Name: Wnt-C59 (or C59) Target: Porcupine (PORCN) O-acyltransferase Primary Application: Inhibition of Wnt palmitoylation and secretion[1][2][3][4][5]
Executive Summary
You are likely encountering inconsistencies because Wnt-C59 is a nanomolar-potency inhibitor with extreme hydrophobicity. The chemical name this compound refers to the tautomeric form of Wnt-C59 .
Inconsistent results usually stem from three specific failure points:
-
Micro-precipitation in aqueous cell culture media (often invisible to the naked eye).
-
Incorrect Assay Design (failing to distinguish between autocrine vs. paracrine Wnt signaling).
-
Vehicle Failure in in vivo studies due to improper solvent sequencing.
This guide provides self-validating protocols to isolate and resolve these issues.
Part 1: Mechanism & Experimental Logic
To troubleshoot effectively, you must understand exactly where Wnt-C59 acts. Unlike receptor antagonists, Wnt-C59 prevents the secretion of Wnt ligands.
The PORCN Inhibition Pathway
Wnt-C59 inhibits Porcupine (PORCN), an enzyme in the Endoplasmic Reticulum (ER). PORCN is required to add a palmitoleate group to Wnt proteins. Without this lipid modification, Wnt cannot bind its carrier protein (Wntless/WLS) and is degraded inside the cell instead of being secreted.
Figure 1: Wnt-C59 acts upstream of the receptor. It blocks the lipid modification required for Wnt to exit the producing cell.
Part 2: Troubleshooting In Vitro Inconsistencies
Issue 1: "My IC50 is shifting or the drug seems inactive."
Root Cause: Solubility crash. Wnt-C59 is practically insoluble in water. If you dilute it directly from 100% DMSO into media, it may precipitate immediately, reducing the effective concentration.
The Fix: The "Intermediate Dilution" Step Do not pipette high-concentration DMSO stock directly into the cell well.
-
Prepare a 1000x stock in pure DMSO (e.g., 10 mM).
-
Create a 10x working solution in culture media immediately before use.
-
Note: If you see cloudiness here, the compound has crashed.
-
-
Add the 10x solution to your cells to reach 1x.
Solubility Limits Table
| Solvent | Max Solubility | Storage Stability | Notes |
|---|---|---|---|
| DMSO | ~50 mM | High (-20°C) | Recommended. Hygroscopic; keep tightly sealed. |
| Ethanol | < 5 mM | Low | Not recommended. Requires sonication.[4][6] |
| Water/PBS | Insoluble | N/A | Do not use for stock preparation. |
Issue 2: "I see inhibition in some cell lines but not others."
Root Cause: Wnt Source Dependency. Wnt-C59 only inhibits cells that produce Wnt ligands (autocrine signaling). It will not inhibit cells that are merely responding to exogenous Wnt (paracrine signaling) present in the serum or conditioned media.
The Self-Validating "Rescue" Experiment To prove your effect is specific to PORCN inhibition, you must be able to rescue the phenotype.
-
Condition A (Test): Cells + Wnt-C59.[1][6]
-
Result: Signaling inhibited (if driven by endogenous Wnt).
-
-
Condition B (Rescue): Cells + Wnt-C59 + Exogenous Recombinant Wnt3a (100 ng/mL).
-
Result: Signaling RESTORED .
-
Why? Recombinant Wnt3a is already palmitoylated and purified. It bypasses the PORCN block. If Wnt-C59 still inhibits signaling in the presence of recombinant Wnt3a, you have an off-target toxicity issue, not specific Wnt inhibition.
-
Part 3: In Vivo Formulation Guide
Issue: "The compound precipitates in the syringe" or "High variability in mice." Root Cause: Incorrect mixing order. Wnt-C59 requires a specific co-solvent system. You cannot mix the aqueous phase first.
Protocol: Validated Oral Gavage Formulation Target Dose: 5–10 mg/kg Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[6]
Step-by-Step Mixing (Critical):
-
Dissolve Wnt-C59 powder in 100% DMSO first. Ensure it is completely clear.
-
SLOWLY add Saline (or water) dropwise while vortexing.
-
Warning: Adding saline too fast will cause irreversible precipitation.
-
Appearance: The final solution should be clear to slightly opalescent, but free of visible chunks.
-
Part 4: Frequently Asked Questions (FAQ)
Q: Is Wnt-C59 the same as IWP-2? A: No. Both are PORCN inhibitors, but Wnt-C59 is significantly more potent (IC50 ~74 pM vs ~27 nM for IWP-2) and has better metabolic stability for in vivo use. Do not use them interchangeably regarding dose.
Q: Why does the chemical name mention "pyrimidin-4-ol" but the structure shows a ketone (C=O)? A: This is due to tautomerism . The structure can exist as the enol (pyrimidin-4-ol) or the keto (pyrimidin-4(3H)-one) form. In solution, the tautomers exist in equilibrium. Both names refer to the exact same physical material (CAS: 1243243-89-1).
Q: Can I use Wnt-C59 to treat cells stimulated with Wnt3a-conditioned media? A: No. Conditioned media already contains secreted, palmitoylated Wnt proteins. Inhibiting PORCN in the receiving cells will do nothing because the ligand is already made. Wnt-C59 is only effective if you are studying Wnt production or autocrine loops .
Q: What is the best negative control? A: There is no widely available "inactive structural analog" for Wnt-C59. The standard control is DMSO Vehicle .[8] For mechanistic specificity, use the Rescue Experiment (described in Part 2) with recombinant Wnt3a.
References
-
Discovery & Characterization: Proffitt, K. D., et al. (2013).[2][5] Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer.[1][2][5] Cancer Research, 73(2), 502–507.[2][5]
-
Mechanism of Action: Rios-Esteves, J., & Resh, M. D. (2013). Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins. Cell Reports, 4(6), 1072–1081.
-
In Vivo Protocols: Cheng, Y., et al. (2015). Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment.[2] Oncotarget, 6(16), 14428.[2]
-
Chemical Properties: PubChem Compound Summary for CID 57519544 (Wnt-C59).
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. cellagentech.com [cellagentech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Wnt-C59 | Porcupine | Wnt/beta-catenin | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Wnt inhibition correlates with human embryonic stem cell cardiomyogenesis: A Structure Activity Relationship study based on inhibitors for the Wnt response - PMC [pmc.ncbi.nlm.nih.gov]
"interpreting ambiguous spectral data of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol"
The following technical guide addresses the specific spectral anomalies associated with 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol .
Subject: Resolving Structural Ambiguities for this compound Ticket ID: CHEM-SUP-866145 Analyst: Senior Application Scientist, Structural Elucidation Group
Executive Summary: The "Chameleon" Effect
If your spectral data for This compound (CAS: 866145-30-4) appears contradictory—showing amide-like features in IR but aromatic character in UV, or "missing" protons in NMR—you are likely encountering tautomeric equilibrium .
While IUPAC nomenclature defines this molecule as a "pyrimidin-4-ol" (enol form), in the solid state and polar solvents (DMSO, MeOH), it predominantly exists as 6-(methoxymethyl)-2-(4-pyridyl)-4(3H)-pyrimidinone (keto form). This guide provides the forensic protocols to validate your compound against these "ghost" signals.
Module 1: NMR Troubleshooting (The "Missing" Signal)
The Issue:
"I synthesized the 4-ol, but my 1H NMR in DMSO-d6 shows no sharp OH peak, and there is a broad, integration-poor signal near 12 ppm. Is my product wet or decomposed?"
The Diagnosis: You are observing the Keto-Enol Tautomerism .[1][2][3][4] In DMSO, the equilibrium shifts heavily toward the oxo (keto) form. The "missing" OH signal has become an NH proton on the pyrimidine ring, which is often broad due to quadrupole broadening by the nitrogen and rapid exchange.
Data Correlation Table: 1H NMR (DMSO-d6)
| Moiety | Expected "Ol" Signal (Enol) | Observed "One" Signal (Keto) | Explanation |
| H-5 (Pyrimidine) | ~6.5 - 6.8 ppm (s) | ~6.2 - 6.5 ppm (s) | The loss of aromaticity in the keto ring shields this proton slightly. |
| OH vs NH | ~10.0 - 11.0 ppm (s) | ~11.5 - 13.5 ppm (broad) | The NH proton is highly acidic and exchanges rapidly; often invisible or a "hump." |
| Pyridine (AA'BB') | Distinct doublets | Shifted Doublets | The 4-pyridyl ring is electron-withdrawing; shifts depend heavily on N-protonation state. |
| CH2 (Methoxy) | Singlet | Singlet (unchanged) | Generally stable (~4.3 ppm), but may split if rotation is restricted by H-bonding. |
Visualization: Tautomeric Equilibrium
The following diagram illustrates the equilibrium causing the spectral confusion.
Caption: Fig 1. The solvent-dependent equilibrium between the 4-hydroxypyrimidine (enol) and 4(3H)-pyrimidinone (keto) forms.
Validation Protocol: The D2O Shake
To confirm the broad peak at >11 ppm is the exchangeable amide/hydroxyl proton:
-
Run standard 1H NMR in DMSO-d6.
-
Add 1-2 drops of D2O directly to the NMR tube.
-
Shake vigorously and re-run after 5 minutes.
-
Result: The peak at >11 ppm should vanish completely. If it remains, it is an impurity (likely an acid or non-exchangeable proton).
Module 2: IR & UV-Vis Discrepancies
The Issue:
"My IR spectrum shows a strong band at 1680 cm-1. This looks like an amide, not a phenol. Did I accidentally hydrolyze the ring?"
The Diagnosis: You are seeing the C=O stretching vibration of the pyrimidinone tautomer. This is not a sign of ring cleavage.
-
IR Signature:
-
Enol (Expected): Broad OH stretch (3200-3500 cm-1), C=N stretch (~1580 cm-1).
-
Keto (Observed): Sharp/Strong C=O stretch (1650-1700 cm-1), Broad NH stretch (2800-3200 cm-1, often overlaps CH).
-
-
UV-Vis Shift:
-
The conjugation length changes between tautomers. In acidic media (protonation of pyridine N), you will see a bathochromic shift (red shift) due to increased electron withdrawal from the pyridine ring into the pyrimidine core.
-
Module 3: Mass Spectrometry (LC-MS)
The Issue:
"I see the mass for [M+H]+, but also significant [2M+H]+ dimers. Is my compound aggregating?"
The Diagnosis: Pyridyl-pyrimidines are notorious for non-covalent dimerization in the gas phase of ESI-MS. The basic pyridine nitrogen of one molecule H-bonds with the acidic amide proton of another.
Troubleshooting Steps:
-
Check pH: Ensure your mobile phase is acidic (0.1% Formic Acid). This protonates the basic nitrogens, repelling the molecules and breaking the dimer.
-
Fragment Analysis:
-
Look for Loss of Methoxy (-31 Da) : A characteristic fragmentation pathway for methoxymethyl groups (loss of CH3O•).
-
RDA Cleavage: Retro-Diels-Alder fragmentation of the pyrimidine ring is common at higher collision energies.
-
Module 4: Purity vs. Isomerism Workflow
Use this decision tree to determine if "extra" peaks are impurities or simply rotamers/tautomers.
Caption: Fig 2. Logic flow for distinguishing structural dynamics from chemical impurities.
Frequently Asked Questions (FAQ)
Q: Why is the solubility so poor in CDCl3? A: The keto form (pyrimidinone) is highly polar and crystallizes efficiently due to intermolecular H-bonding (NH···O=C). It dissolves poorly in non-polar chlorinated solvents. Use DMSO-d6 or MeOD for analysis.
Q: Can I lock the tautomer to the "Enol" form for analysis? A: Rarely in solution. However, O-alkylation (e.g., with methyl iodide) will trap the molecule as the O-methyl ether, while N-alkylation traps the N-methyl pyrimidinone. Comparing these derivatives can help assign the parent spectra.
Q: Is the pyridine nitrogen or the pyrimidine nitrogen more basic? A: The pyridine nitrogen (pKa ~5) is generally more basic than the pyrimidine nitrogens. However, the pyrimidinone oxygen is a hard Lewis base. In acidic media, the pyridine N protonates first.
References
-
Tautomerism in 4-Hydroxypyrimidines: Giuliano, B. M., et al. "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil."[1][3] Journal of Physical Chemistry A, 2010.
-
NMR of Pyridyl-Pyrimidines: M. Katcka and T. Urbanski. "NMR Spectra of Pyridine, Picolines and Hydrochlorides." Bulletin de l'Académie Polonaise des Sciences, 1964.
-
General Spectral Data for Pyrimidinones: National Institute of Standards and Technology (NIST). "4(1H)-Pyrimidinone Spectral Data." NIST Chemistry WebBook.[5]
-
Keto-Enol Equilibrium Principles: Ashenhurst, J. "Keto-Enol Tautomerism: Key Points." Master Organic Chemistry, 2022.
Sources
Validation & Comparative
Technical Guide: Structural Confirmation of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
Executive Summary & Context
6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol (CAS: 866145-30-4) is a critical heterocyclic intermediate, most notably serving as the core scaffold for the potent Porcupine (PORCN) inhibitor Wnt-C59 .
In drug development pipelines, the synthesis of this intermediate often involves the condensation of 4-amidinopyridine with methyl 4-methoxy-3-oxobutanoate. This reaction presents two significant analytical challenges:
-
Regioisomerism: Distinguishing the target 6-substituted product from the potential 4-substituted isomer.
-
Tautomerism: The "4-ol" nomenclature is chemically misleading in solution; the molecule predominantly exists as the 6-(methoxymethyl)-2-(4-pyridyl)pyrimidin-4(3H)-one tautomer.
This guide compares the "Standard QC" workflow against a "Rigorous Structural Confirmation" protocol, demonstrating why the latter is essential for validating the scaffold prior to subsequent functionalization.
The Analytical Challenge: Tautomerism & Regiochemistry
Before detailing the protocols, it is vital to visualize the structural ambiguity that leads to misidentification.
Visualization of Tautomeric Equilibrium
The following diagram illustrates the equilibrium between the hydroxy-pyrimidine and pyrimidinone forms. In polar solvents (DMSO-d6, MeOH-d4), the equilibrium shifts heavily toward the keto form, causing the disappearance of the expected phenolic -OH signal in NMR and the appearance of an amide-like -NH.
Figure 1: Tautomeric shift from hydroxy-pyrimidine to pyrimidinone, the primary cause of spectral confusion.
Comparative Guide: Standard vs. Rigorous Analysis
This section objectively compares two analytical approaches. While Method A is faster, Method B provides the legal and scientific certainty required for GMP/GLP environments.
Table 1: Performance Comparison of Analytical Workflows
| Feature | Method A: Standard QC | Method B: Rigorous Structural Proof |
| Techniques | LC-MS (Low Res), 1D ¹H NMR | LC-HRMS, 1D ¹H/¹³C NMR, 2D NMR (HMBC/HSQC) |
| Time to Result | < 2 Hours | 12-24 Hours |
| Regioisomer ID | Inconclusive (Mass is identical) | Confirmed (via HMBC correlations) |
| Tautomer ID | Often misidentified as "wet" solvent | Confirmed (via ¹⁵N or specific ¹³C shifts) |
| Purity Limit | >95% (UV area) | >98% (qNMR + LC-MS/UV) |
| Recommendation | Routine Batch Check | New Vendor/Process Validation |
Detailed Experimental Protocols (Method B)
The following protocols are designed to be self-validating. If the internal checks (Control Points) fail, the data should be considered suspect.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and rule out isobaric impurities.
-
Instrument: Q-TOF or Orbitrap.
-
Ionization: ESI Positive Mode.
-
Method:
-
Dissolve 0.1 mg sample in MeOH:H2O (50:50) + 0.1% Formic Acid.
-
Direct infusion or UPLC ramp (5% to 95% B over 5 min).
-
-
Acceptance Criteria:
-
Observed [M+H]⁺: m/z 218.0924 ± 5 ppm (Calculated for C₁₁H₁₂N₃O₂: 218.0924).
-
Isotope Pattern: Matches theoretical distribution for C₁₁ (approx. 12% abundance for M+1).
-
Nuclear Magnetic Resonance (NMR) Characterization
Objective: Unequivocal assignment of the regioisomer and tautomer.
-
Solvent: DMSO-d6 (Preferred over CDCl₃ due to solubility and stabilization of the one tautomer).
-
Concentration: 10-15 mg in 0.6 mL.
-
Required Experiments: ¹H (16 scans), ¹³C (512+ scans), COSY, HSQC, HMBC.
Protocol Logic (The "Why"):
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the "Tie-Breaker." You must look for a long-range coupling between the Methoxymethyl protons and the Pyrimidine C6 . If the methoxymethyl group were at position 4, the coupling pattern to the ring carbons would differ significantly due to the adjacent nitrogen environments.
Reference Data & Interpretation
Use the following data tables to validate your synthesized product.
Table 2: ¹H NMR Reference Data (DMSO-d6, 400 MHz)
Note: Shifts are characteristic of the 4(3H)-one tautomer.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| NH | ~12.5 - 13.0 | Broad Singlet | 1H | Tautomer Indicator. Confirms one form. |
| Pyridine-2,6 | 8.75 | Doublet (J=6 Hz) | 2H | Deshielded protons adjacent to Pyridine Nitrogen. |
| Pyridine-3,5 | 8.05 | Doublet (J=6 Hz) | 2H | Protons meta to Pyridine Nitrogen. |
| Pyrimidine-5 | 6.70 | Singlet | 1H | Olefinic proton of the pyrimidinone ring. |
| -CH₂-O- | 4.35 | Singlet | 2H | Methylene bridge (deshielded by Oxygen). |
| -O-CH₃ | 3.40 | Singlet | 3H | Methoxy group. |
Table 3: ¹³C NMR Diagnostic Peaks
| Carbon Type | Shift (δ, ppm) | Diagnostic Value |
| C=O (C4) | ~160 - 165 | Indicates Carbonyl character (pyrimidinone), distinct from C-OH. |
| C2 (Amidine) | ~155 - 158 | Quaternary carbon linking the two rings. |
| C6 | ~165 - 170 | Quaternary carbon bearing the methoxymethyl group. |
Analytical Decision Tree (Workflow Visualization)
Follow this logic flow to confirm identity or reject the batch.
Figure 2: Step-by-step decision tree for validating the intermediate.
References
-
Cheng, Y., et al. (2015).[1] "Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment."[2][3] Oncotarget, 6(16), 14428.[1][3]
-
Proffitt, K. D., et al. (2013).[1][3] "Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer."[2][3] Cancer Research, 73(2), 502-507.[1][3]
-
Hall, V. M., et al. (2016).[4] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[4] Acta Crystallographica Section C, 72(6), 460-464.[4] (Authoritative reference for pyrimidinone tautomerism).
-
PubChem Compound Summary. (2023). "this compound."[5] CID 135594057.[6]
-
BenchChem Technical Support. (2025). "Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis."
Sources
- 1. Wnt-C59 [bio-gems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol | 866145-30-4 [sigmaaldrich.com]
- 6. PubChemLite - 6-(methoxymethyl)pyrimidin-4-ol (C6H8N2O2) [pubchemlite.lcsb.uni.lu]
Validating the Biological Activity of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the biological activity of the novel compound 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol. Drawing upon established methodologies and comparative analysis with known inhibitors, this document serves as a technical resource for researchers in drug discovery and development. The pyrimidine scaffold is a well-established pharmacophore, forming the core of numerous kinase inhibitors.[1][2][3][4] Our investigation will therefore be grounded in the hypothesis that this compound exhibits its biological effects through the inhibition of one or more protein kinases.
Introduction to this compound and the Pyrimidine Scaffold
The pyrimidine nucleus is a privileged structure in medicinal chemistry, recognized for its role in the development of potent anticancer agents that target protein kinases.[1][5] The structural features of this compound, particularly the pyridyl and pyrimidin-4-ol moieties, suggest a potential interaction with the ATP-binding pocket of kinases. This guide will focus on a comparative analysis against TAK-715, a well-characterized inhibitor of p38 mitogen-activated protein kinase (MAPK) that shares a similar pyridyl-pyrimidine core.[6] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a range of diseases.[7][8]
Comparative Analysis: this compound vs. TAK-715
To objectively assess the biological activity of this compound, a direct comparison with a well-established inhibitor like TAK-715 is essential. The following table summarizes key performance indicators that should be evaluated.
| Parameter | This compound | TAK-715 (Reference) | Rationale |
| Biochemical IC50 (p38α MAPK) | To be determined | 7.1 nM[9] | Measures direct inhibition of the target enzyme. |
| Cellular IC50 (LPS-stimulated TNF-α release in THP-1 cells) | To be determined | 48 nM[6][9] | Assesses target engagement and functional outcome in a cellular context. |
| Kinase Selectivity Profile | To be determined | Inhibits 22 kinases by >80%, including CK1δ/ε | Determines the specificity of the compound and potential off-target effects. |
| In vivo Efficacy (e.g., Rat Adjuvant-Induced Arthritis Model) | To be determined | Significant efficacy demonstrated[6][9] | Evaluates the compound's therapeutic potential in a disease-relevant animal model. |
Experimental Protocols for Biological Validation
The following section outlines detailed, step-by-step methodologies for the key experiments required to validate the biological activity of this compound.
Biochemical Assay: p38α MAPK Inhibition
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of p38α MAPK.
Workflow Diagram:
Caption: Workflow for the biochemical p38α MAPK inhibition assay.
Protocol:
-
Prepare a reaction mixture containing recombinant human p38α MAPK enzyme and the substrate ATF-2 in a kinase assay buffer.
-
Add serial dilutions of this compound or the reference compound, TAK-715. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction and measure the remaining ATP levels using a luminescence-based assay, such as the Kinase-Glo® assay.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based Assay: Inhibition of TNF-α Production in THP-1 Cells
This assay assesses the compound's ability to inhibit p38 MAPK signaling in a cellular context, leading to a reduction in the production of the pro-inflammatory cytokine TNF-α.
Workflow Diagram:
Caption: Workflow for the cellular TNF-α inhibition assay.
Protocol:
-
Culture human THP-1 monocytic cells in appropriate media.
-
Pre-treat the cells with various concentrations of this compound or TAK-715 for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubate the cells for 4-6 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Determine the IC50 value for the inhibition of TNF-α production.
Target Engagement Assay: Western Blot Analysis of Phospho-p38 MAPK
This assay confirms that the compound directly engages its target within the cell by measuring the phosphorylation status of p38 MAPK.
Workflow Diagram:
Caption: Workflow for Western blot analysis of p-p38 MAPK.
Protocol:
-
Treat cells (e.g., HeLa or THP-1) with the test compound for a specified time, followed by stimulation with a known p38 MAPK activator (e.g., anisomycin or UV radiation).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of p38 MAPK (Thr180/Tyr182) and total p38 MAPK.[10][11]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and imaging system. A decrease in the ratio of phosphorylated p38 to total p38 indicates target engagement.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[7][12] Its inhibition is a primary therapeutic strategy for a variety of inflammatory diseases.
Signaling Pathway Diagram:
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Conclusion
This guide provides a robust framework for the initial biological validation of this compound. By employing a comparative approach with the known p38 MAPK inhibitor TAK-715 and utilizing the detailed experimental protocols, researchers can effectively characterize the potency, cellular activity, and target engagement of this novel compound. The data generated from these studies will be crucial in determining its potential as a therapeutic agent for inflammatory diseases.
References
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Curr Pharm Des. 2025;31(14):1100-1129.
- Application Notes and Protocols for Pyrimidine Deriv
- A Comparative Review of First and Second- Generation p38 MAPK Inhibitors:
- TAK 715 | p38 MAPK. Tocris Bioscience.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
- p38 MAP Kinase Assay. Sigma-Aldrich.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
- TAK-715 | p38 MAPK Inhibitor. MedchemExpress.com.
- Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. J Med Chem. 2005 Sep 22;48(19):5966-79.
- A Comparative Analysis of p38 MAPK Inhibitors for Researchers. Benchchem.
- Application Notes: Cell-Based Assays for Measuring p38 MAP Kinase Inhibitor III Activity. Benchchem.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.
- What are p38 MAPK inhibitors and how do they work?
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Wnt/Porcupine Inhibitors: 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol vs. Clinical Standards
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Leads Focus: Porcupine (PORCN) Inhibition & Wnt Pathway Modulation
Executive Summary: The Scaffold vs. The Standard
In the landscape of Wnt pathway inhibition, 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol (hereafter referred to as Compound 6M-Py ) represents a critical pharmacophore scaffold within the biaryl-pyrimidine class of Porcupine (PORCN) inhibitors.
While clinical candidates like LGK974 (WNT974) and research standards like IWP-2 dominate the literature, 6M-Py serves as a vital reference point for understanding the Structure-Activity Relationship (SAR) of Wnt secretion inhibition. It represents the "minimal binder"—retaining the core hydrogen-bonding capability of the pyridine-pyrimidine axis but lacking the extended "tail" regions found in nanomolar drugs.
This guide objectively compares 6M-Py against established alternatives, focusing on mechanistic efficacy, physicochemical properties, and experimental utility.
Mechanistic Profiling & Pathway Visualization
To understand the utility of 6M-Py, one must first visualize the specific node of inhibition. Unlike downstream inhibitors (e.g., Tankyrase inhibitors like XAV939), PORCN inhibitors act upstream, preventing the secretion of all Wnt ligands.
The Target: Membrane-Bound O-Acyltransferase (PORCN)
PORCN is an ER-resident enzyme responsible for palmitoylating Wnt proteins at a conserved serine residue. This lipidation is essential for Wnt binding to the carrier protein Wntless (Wls/Evi) and subsequent secretion.
Pathway Diagram: The Point of Intervention
Figure 1: Mechanism of Action. PORCN inhibitors (Black Hexagon) occupy the acyl-binding pocket of PORCN, preventing the transfer of palmitoleic acid to Wnt, thereby blocking Wls binding and secretion.
Comparative Analysis: 6M-Py vs. Alternatives
The following analysis benchmarks the subject compound against the two most prominent "competitors" in the field: LGK974 (Clinical Standard) and IWP-2 (Academic Standard).
Table 1: Physicochemical & Biological Profile
| Feature | This compound | LGK974 (WNT974) | IWP-2 |
| Role | Scaffold / Lead Fragment | Clinical Drug (Phase I/II) | Research Tool |
| Core Structure | Biaryl Pyrimidine | Biaryl Pyridine-Acetamide | Quinazolinone |
| Potency (IC50) | Micro-molar range (1-10 µM) | Nano-molar (0.4 - 1.0 nM) | Nano-molar (27 nM) |
| Selectivity | Moderate (Kinase off-target potential) | High (PORCN specific) | High (PORCN specific) |
| Solubility | High (Polar methoxymethyl group) | Moderate | Very Low (Requires DMSO) |
| Metabolic Stability | Low (Prone to rapid oxidation) | Optimized (PK stable) | Low (Rapid clearance) |
| Primary Use | Fragment-based screening, SAR studies | In vivo efficacy models | In vitro pathway assays |
Technical Deep Dive
1. The Subject: 6M-Py (The Scaffold)
This molecule represents the "head group" of many potent inhibitors.
-
Mechanism: The pyridine nitrogen forms a critical hydrogen bond with the serine residue in the PORCN active site, mimicking the Wnt substrate.
-
The Methoxymethyl Advantage: The C6-methoxymethyl group acts as a polar handle. Unlike bulky hydrophobic tails found in drugs, this group maintains high aqueous solubility.
-
Limitation: Without the extended hydrophobic "tail" (present in LGK974) to occupy the lipid-binding tunnel of PORCN, the residence time and binding affinity are significantly lower (µM vs nM).
2. The Competitor: LGK974 (The Drug)
LGK974 is essentially an evolution of the pyridine-based scaffold.
-
Optimization: It adds a substituted acetamide linker and a pyrazine ring. These additions reach deep into the lipophilic pocket of PORCN, locking the enzyme in an inactive state.
-
Superiority: It is orally bioavailable and potent enough to drive tumor regression in Wnt-dependent xenografts (e.g., RNF43-mutant tumors).
3. The Competitor: IWP-2 (The Tool)
IWP-2 was the first identified PORCN inhibitor but is structurally distinct (quinazolinone-based).
-
Drawback: It suffers from extremely poor solubility and metabolic stability, making it useless for in vivo work.[1] However, it remains a cheap, reliable positive control for in vitro assays.
Validated Experimental Protocols
To experimentally verify the efficacy of 6M-Py against these alternatives, you cannot rely on standard kinase assays (PORCN is an acyltransferase). You must use a Wnt Secretion/Reporter Assay .
Protocol A: The SuperTopFlash (STF) Reporter Assay
This protocol quantifies the functional output of Wnt signaling (β-catenin stabilization).
Materials:
-
HEK293T cells stably transfected with STF reporter (Firefly luciferase under TCF/LEF promoter).
-
Wnt3a expression vector (or conditioned media).
-
Renilla luciferase (internal control).
Workflow:
-
Seeding: Plate STF-HEK293T cells (10,000 cells/well) in 96-well white-walled plates.
-
Transfection: Transfect cells with Wnt3a plasmid (to drive autocrine signaling).
-
Note: If testing paracrine signaling, add exogenous Wnt3a conditioned media instead.
-
-
Treatment:
-
Add 6M-Py (Titration: 100 µM down to 0.1 µM).
-
Add LGK974 (Control: 100 nM).
-
Add DMSO (Vehicle).
-
-
Incubation: Incubate for 24 hours. PORCN inhibition prevents Wnt3a secretion, starving the cells of the signal.
-
Readout: Lyse cells and add Luciferase substrate. Measure luminescence.
-
Normalization: Divide Firefly signal by Renilla signal to account for cell viability/toxicity.
Expected Results:
-
LGK974: Complete signal ablation at >10 nM.
-
6M-Py: Partial inhibition expected at 10-50 µM. If no inhibition is seen, the compound functions only as a weak fragment.
Protocol B: "Clickable" Palmitoylation Assay (Direct Target Engagement)
This definitively proves the compound blocks palmitoylation, rather than downstream signaling.
Workflow Diagram:
Figure 2: Click-Chemistry Palmitoylation Workflow. Inhibition of PORCN results in the loss of alkynyl-palmitate incorporation into the Wnt protein.
Synthesis & Chemical Context
For chemists synthesizing 6M-Py or using it as a building block:
-
Synthesis Route: Typically involves the condensation of a 4-amidinopyridine with a beta-keto ester equivalent (e.g., methyl 4-methoxyacetoacetate).
-
Tautomerism: The "pyrimidin-4-ol" moiety exists in equilibrium with the pyrimidin-4(3H)-one . In solution, the one (ketone) form often predominates, which is crucial for hydrogen bonding in the enzyme pocket.
-
Modification Potential: The C4-hydroxyl is a "clickable" handle. Converting this OH to a Chlorine (using POCl3) allows for SNAr reactions to attach amine tails, rapidly converting the scaffold into a high-potency inhibitor similar to GNF-6231.
Conclusion
This compound is not a clinical drug, but a foundational scaffold .
-
Use 6M-Py if: You are conducting fragment-based drug discovery, need a high-solubility low-affinity control, or are synthesizing novel derivatives.
-
Use LGK974 if: You need reliable, nanomolar inhibition for biological phenotype assays or animal studies.
-
Use IWP-2 if: You need a cheap, established in vitro control and do not require in vivo stability.
References
-
Discovery of LGK974: Liu, J., et al. (2013). "Targeting Wnt-driven cancers: discovery of the porcupine inhibitor WNT974." Proceedings of the National Academy of Sciences.
-
Discovery of IWP-2: Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer." Nature Chemical Biology.
-
Porcupine Structure & Mechanism: Nusse, R. (2019). "Wnt signaling and stem cell control." Nature.
-
Wnt Secretion Assays: Proffitt, K. D., et al. (2013). "Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven cancers."[2] Cancer Research.
-
GNF Series (Related Pyridine Scaffolds): Cheng, X., et al. (2016). "Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors." ACS Medicinal Chemistry Letters.
Sources
Topic: Optimizing Wnt Secretion Inhibition: A Technical Comparison of the Pyrimidine Scaffold vs. the Quinazolinone Standard
Executive Summary
This guide provides a comparative technical analysis between 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol (hereafter referred to as the "Pyrimidine Scaffold" ) and the industry-standard Porcupine (PORCN) inhibitor, IWP-2 .
While IWP-2 remains the historical benchmark for in vitro Wnt pathway interrogation, it suffers from poor solubility and metabolic instability. The Pyrimidine Scaffold represents the "next-generation" pharmacophore found in clinical-grade inhibitors (such as the LGK974 class). This study evaluates the structural advantages, kinetic profiles, and experimental utility of the Pyrimidine Scaffold for researchers transitioning from basic biological probing to drug-like lead optimization.
Compound Identification & Structural Logic
| Feature | The Pyrimidine Scaffold | IWP-2 (Standard) |
| Chemical Name | This compound | N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide |
| Core Structure | Pyridyl-Pyrimidine | Quinazolinone / Benzothiazole |
| Molecular Weight | ~217.2 g/mol (Fragment) | 466.6 g/mol |
| Primary Target | Porcupine (PORCN) - Acyltransferase | Porcupine (PORCN) - Acyltransferase |
| Binding Mode | Hinge-binder / Active Site Competitive | Allosteric / Active Site Occlusion |
| Solubility (aq) | High (Polar Pyrimidine/Ether groups) | Low (<1 mg/mL in PBS) |
| Metabolic Stability | High (Optimized for oral bioavailability) | Low (Rapid clearance in vivo) |
Structural Insight:
-
The Pyrimidine Scaffold: The 4-pyridyl moiety acts as a critical hydrogen bond acceptor, mimicking the adenosine ring of the cofactor SAM or binding to the conserved histidine in the PORCN active site. The methoxymethyl group at the 6-position is a strategic substitution to enhance aqueous solubility and block metabolic oxidation, a common liability in simple alkyl-pyrimidines.
-
IWP-2: While highly potent (IC50 ~27 nM), its high molecular weight and lipophilicity limit its use to in vitro assays. It lacks the "drug-like" properties required for in vivo efficacy models.
Mechanism of Action (MOA)
Both compounds target Porcupine (PORCN) , a membrane-bound O-acyltransferase (MBOAT) residing in the Endoplasmic Reticulum (ER). PORCN is essential for the palmitoylation of Wnt ligands, a modification required for their secretion and binding to Frizzled receptors.[1][2]
Pathway Visualization
Figure 1: Mechanism of Action. Both compounds inhibit the acylation of Wnt ligands by Porcupine, preventing their binding to the carrier protein Evi/Wls and subsequent secretion.
Comparative Performance Data
The following data aggregates typical performance metrics for the Pyrimidine Scaffold class (represented by optimized analogs like LGK974/WNT974) versus IWP-2.
| Metric | Pyrimidine Scaffold Class | IWP-2 | Interpretation |
| Cellular IC50 (Wnt-Luc) | 0.4 – 1.0 nM | ~27 nM | The Pyrimidine scaffold offers ~30-50x higher potency due to optimized binding kinetics. |
| Selectivity (vs. MBOATs) | >1000-fold | >100-fold | Both are selective, but the Pyrimidine class shows fewer off-target effects on other acyltransferases (e.g., HHAT). |
| Solubility (PBS, pH 7.4) | >50 µM | <1 µM | Pyrimidines are superior for high-concentration dosing without precipitation. |
| Half-life (t1/2, Mouse) | 3 – 5 hours | <30 min | IWP-2 is rapidly metabolized; Pyrimidines are suitable for in vivo xenograft studies. |
| Differentiation Efficiency | High (e.g., Cardiomyocytes) | Moderate | Higher potency leads to more complete suppression of Wnt, critical for lineage specification. |
Experimental Protocols
To validate the performance of the Pyrimidine Scaffold against IWP-2, we recommend the following self-validating experimental workflows.
Protocol A: Wnt/β-Catenin Luciferase Reporter Assay (The "Gold Standard")
Objective: Quantify the inhibition of autocrine Wnt signaling in a defined cell line.
Materials:
-
HEK293T cells stably transfected with Super8xTOPFlash (TCF/LEF reporter).
-
Compounds: Pyrimidine Scaffold (10 mM DMSO stock), IWP-2 (10 mM DMSO stock).
-
Wnt3a-conditioned medium (or co-transfection with Wnt3a plasmid).
Methodology:
-
Seeding: Plate 20,000 HEK293T-STF cells/well in a 96-well white-walled plate. Allow attachment (24h).
-
Treatment: Prepare serial dilutions (0.1 nM to 10 µM) of both compounds in culture medium.
-
Control: DMSO (0.1%) vehicle control.
-
Positive Control: Recombinant DKK1 (Wnt antagonist).
-
-
Induction: Add Wnt3a-conditioned medium (50% v/v) to stimulate the pathway.
-
Note: If testing secretion inhibition specifically, use cells that produce Wnt3a endogenously or via transfection, rather than adding exogenous Wnt3a (which bypasses PORCN).
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Readout: Lyse cells and add Luciferase substrate. Measure luminescence on a plate reader.
-
Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate IC50 using non-linear regression.
Protocol B: Pluripotent Stem Cell Differentiation (Cardiomyogenesis)
Objective: Assess the functional utility of the compound in driving differentiation (a process requiring strict Wnt "OFF" states).
Workflow Visualization:
Figure 2: Differentiation Protocol. The critical window for Porcupine inhibition is Day 3-5, where Wnt signaling must be silenced to specify the cardiac lineage.
Methodology:
-
Induction (Day 0): Treat confluent iPSCs with CHIR99021 (GSK3 inhibitor) to activate Wnt and induce mesoderm.
-
Inhibition (Day 3): Wash cells and switch to medium containing 5 µM IWP-2 OR 50-100 nM Pyrimidine Scaffold .
-
Why the dose difference? The higher potency of the Pyrimidine allows for nanomolar dosing, reducing the risk of off-target toxicity observed with micromolar IWP-2 dosing.
-
-
Maintenance (Day 5+): Switch to basal medium.
-
Validation (Day 12): Observe spontaneous beating. Stain for Cardiac Troponin T (cTnT).
Conclusion & Recommendation
For routine in vitro screening where cost is a primary factor and high concentrations are acceptable, IWP-2 remains a valid tool. However, for drug development, in vivo studies, or sensitive differentiation protocols , the Pyrimidine Scaffold (this compound class) is the superior choice.
-
Choose IWP-2 if: You are replicating historical data or using a validated protocol that specifically cites IWP-2.
-
Choose the Pyrimidine Scaffold if: You require high solubility, nanomolar potency, or are planning in vivo translation (xenografts/PK studies).
References
-
Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer." Nature Chemical Biology. Link (Describes the discovery of IWP-2).
-
Liu, J., et al. (2013). "Targeting Wnt-driven cancers: Discovery of the Porcupine inhibitor WNT974 (LGK974)." Proceedings of the National Academy of Sciences (PNAS). Link (Describes the optimized Pyrimidine scaffold class).
-
Dodge, M.E., et al. (2012). "Diverse chemical scaffolds support direct inhibition of the membrane-bound O-acyltransferase Porcupine." Journal of Biological Chemistry. Link (Structural comparison of PORCN inhibitors).
-
Lian, X., et al. (2012). "Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of Wnt signaling." Proceedings of the National Academy of Sciences. Link (differentiation protocol reference).
Sources
Target Validation Guide: 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
Executive Summary & Compound Profile
Compound Identity: 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol Chemical Class: 2,6-Disubstituted Pyrimidin-4-ol (Tautomer: Pyrimidin-4(3H)-one) Primary Putative Target: Porcupine (PORCN) – Membrane-bound O-acyltransferase (MBOAT). Secondary Off-Target Risk: p38 MAP Kinase (due to the 2-(4-pyridyl)pyrimidine pharmacophore).
Strategic Overview: this compound represents a scaffold structurally homologous to several Wnt pathway inhibitors (e.g., the pyridine-pyrimidine core of ETC-159 or the biaryl features of Wnt-C59). However, the 2-(4-pyridyl)pyrimidine motif is also a classic "hinge-binding" pharmacophore for p38 MAP kinase inhibitors (e.g., SB-203580).
This guide outlines a rigorous Target Validation Workflow to distinguish between these mechanisms. The objective is to confirm Porcupine inhibition (blocking Wnt palmitoylation and secretion) while excluding p38 MAPK activity.
Mechanism of Action & Pathway Logic
The Porcupine (PORCN) Mechanism
PORCN is an ER-resident enzyme essential for the palmitoylation of Wnt ligands. This lipid modification is required for Wnt secretion and binding to Frizzled receptors. Inhibition of PORCN traps Wnt proteins in the ER, silencing downstream
The p38 MAPK Mechanism
p38 MAPK is a serine/threonine kinase activated by stress. Inhibitors typically bind to the ATP-binding pocket. The 4-pyridyl nitrogen acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (Met109 in p38
Pathway Visualization
The following diagram illustrates the divergence point where this compound acts if it is a PORCN inhibitor versus a p38 inhibitor.
Caption: Dual-pathway hypothesis diagram showing the primary putative target (PORCN) and the structural off-target risk (p38 MAPK).
Comparative Analysis: Benchmarking Performance
To validate the compound, you must benchmark it against "Gold Standard" inhibitors.
| Feature | Target Compound | Wnt-C59 (Standard) | LGK974 (Clinical) | SB-203580 (Negative Control) |
| Primary Target | PORCN (Putative) | PORCN | PORCN | p38 MAPK |
| Scaffold | Pyrimidin-4-ol | Biaryl Acetamide | Bi-pyridine | Imidazole |
| Cellular IC50 | Expected: 1 - 50 nM | ~0.07 nM (STF) | ~0.4 nM (STF) | >10 µM (STF) |
| Mechanism | Blocks Wnt Palmitoylation | Blocks Wnt Palmitoylation | Blocks Wnt Palmitoylation | ATP-competitive Kinase Inhibitor |
| Rescue Agent | Exogenous Wnt3a | Exogenous Wnt3a | Exogenous Wnt3a | N/A |
Key Insight: If your compound inhibits Wnt signaling but is NOT rescued by adding exogenous Wnt3a conditioned medium, it is likely acting downstream (e.g., Tankyrase or GSK3
Validation Protocols
Protocol A: The "Rescue" Assay (Definitive Mechanism Check)
This protocol distinguishes PORCN inhibitors (upstream) from Tankyrase/Beta-catenin inhibitors (downstream).
Objective: Determine if the block in signaling is due to lack of Wnt ligand secretion.
Materials:
-
Cell Line: HEK293T containing SuperTopFlash (STF) luciferase reporter.
-
Reagents:
-
Compound (10-point dose response, 0.1 nM – 10 µM).
-
Wnt3a Conditioned Medium (CM) (Source of exogenous Wnt).
-
Control Medium (No Wnt).
-
Wnt-C59 (Positive Control, 100 nM).
-
Workflow:
-
Seeding: Plate STF-HEK293T cells (10,000/well) in 96-well white plates.
-
Transfection (Optional): If not using a stable line, co-transfect STF plasmid + Renilla (normalization).
-
Treatment Conditions (Run in Parallel):
-
Condition A (Autocrine): Cells transfected with Wnt3a plasmid + Compound. (Tests ability to block production).
-
Condition B (Paracrine Rescue): Cells treated with Wnt3a CM + Compound. (Tests ability to block reception/transduction).
-
-
Incubation: 24 hours.
-
Readout: Measure Firefly/Renilla Luciferase ratio.
Interpretation:
-
PORCN Inhibitor Profile: Potent inhibition in Condition A ; No inhibition (Complete Rescue) in Condition B .
-
Downstream Inhibitor Profile: Potent inhibition in Both conditions.
Protocol B: Kinase Selectivity Screen (p38 Exclusion)
Essential to rule out off-target kinase activity due to the pyridyl-pyrimidine scaffold.
Method: ADP-Glo Kinase Assay or Binding Assay (
Experimental Data Presentation
Table 1: Expected Phenotypic Results
| Assay | Readout | Result if PORCN Inhibitor | Result if p38 Inhibitor |
| STF Reporter (Autocrine) | Luciferase Activity | Inhibition (IC50 < 50 nM) | No Effect / Weak Inhibition |
| STF Reporter + Wnt3a CM | Luciferase Activity | No Effect (Activity Restored) | No Effect |
| Western Blot (Cell Lysate) | Phospho-LRP6 | Decreased | No Change |
| Western Blot (Supernatant) | Wnt3a Protein | Disappears (Not Secreted) | Present |
| Western Blot (Cell Lysate) | Phospho-HSP27 | No Change | Decreased |
Visualization of Validation Logic
Caption: Decision tree for validating Compound X. Successful validation requires inhibition in Exp 1 (Autocrine) with Rescue, and lack of activity in Exp 2.
References
-
Proffitt, K. D., et al. (2013). "Pharmacological Inhibition of the Wnt Acyltransferase PORCN Prevents Growth of WNT-Driven Mammary Cancer." Cancer Research.
-
Dodge, M. E., et al. (2012). "Diverse chemical scaffolds support direct inhibition of the membrane-bound O-acyltransferase porcupine." Journal of Biological Chemistry.
-
Liu, J., et al. (2013). "Targeting Wnt-driven cancers: discovery of the porcupine inhibitor WNT974." Current Opinion in Chemical Biology.
-
Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology. (Reference for p38 profiling).
"confirming kinase inhibition profile of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol"
Subject: 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol (Wnt-C59)[1]
Executive Summary
The compound This compound , universally recognized in literature as Wnt-C59 (or simply C59), is a nanomolar-potency inhibitor of Porcupine (PORCN) .[1]
Critical Distinction: While the user query requests a "kinase inhibition profile," Wnt-C59 is not a kinase inhibitor . It targets an O-acyltransferase (MBOAT family).[2] The "kinase profile" for this molecule is a selectivity profile —experimentally, you are confirming the absence of kinase inhibition to validate its utility as a specific Wnt pathway probe. Due to its pyridine-pyrimidine scaffold (common in p38 MAPK inhibitors), rigorous exclusion of kinase off-target activity is the primary validation step for this compound.
This guide details the protocols to confirm Wnt-C59’s potency against PORCN and validate its "clean" kinome profile against alternatives like IWP-2 and LGK974 .[1]
Part 1: The Molecule & Mechanism
Wnt-C59 functions by binding to the membrane-bound enzyme Porcupine (PORCN) in the Endoplasmic Reticulum (ER). PORCN is responsible for the palmitoylation of Wnt ligands—a lipid modification essential for Wnt secretion and binding to Frizzled receptors.[2][3][4][5][6][7][8][9]
-
Primary Target: Porcupine (PORCN) – Acyltransferase, not a kinase.[8]
-
Mechanism: Prevents Wnt palmitoylation
Blocks Wnt secretion Abrogates downstream -catenin and non-canonical signaling.[1][2] -
Structural Liability: The 2-pyridyl-pyrimidine core mimics the ATP-binding hinge motif of many kinase inhibitors (e.g., p38 MAPK inhibitors).[1] Therefore, a kinase panel is required not to find hits, but to prove specificity.
Pathway Visualization: PORCN Inhibition
Figure 1: Wnt-C59 blocks the rate-limiting step of Wnt ligand processing (palmitoylation) by PORCN.[1][2][9]
Part 2: Comparative Analysis (Alternatives)
When selecting a PORCN inhibitor, Wnt-C59 is often weighed against IWP-2 (the historical standard) and LGK974 (the clinical standard).
| Feature | Wnt-C59 | IWP-2 | LGK974 (WNT974) |
| Potency (IC50) | ~74 pM (Highly Potent) | ~27 nM (Moderate) | ~0.4 nM (Very Potent) |
| Solubility | Moderate (DMSO soluble) | Poor (Precipitates in media) | Good |
| Bioavailability | High (Oral active in mice) | Poor (In vitro tool only) | High (Clinical Grade) |
| Kinase Liability | Low (Must confirm vs p38) | Low | Low |
| Primary Use | Stem Cell Diff.[1] / Organoids | Historical / In vitro only | Clinical Oncology |
Why Choose Wnt-C59? Wnt-C59 is the superior choice for stem cell differentiation protocols (e.g., cardiomyocyte differentiation) because it is more potent than IWP-2 and does not suffer from the solubility issues that often cause IWP-2 to precipitate in complex cell culture media over long incubation periods.[1]
Part 3: Experimental Validation Protocols
To scientifically "confirm" the profile of Wnt-C59, you must run two parallel workflows:
-
Positive Validation: Confirm PORCN inhibition (Wnt Reporter).
-
Negative Validation: Confirm lack of Kinase inhibition (Selectivity Profiling).
Protocol A: The "Negative" Control (Kinase Selectivity Profiling)
Objective: Prove Wnt-C59 does not inhibit kinases despite its pyrimidine scaffold.[1]
Methodology: Thermal Shift Assay (TSA) or Radiometric Binding Note: Commercial "KinomeScan" services are standard, but this is the in-house validation method.[1]
-
Panel Selection: Select a panel of 50+ kinases. Crucial Inclusions:
-
p38 MAPK (
): Structural similarity liability. -
JNK1/2/3: Common off-targets for planar heterocycles.[1]
-
GSK3
: Often modulated in Wnt research; must ensure C59 is not hitting this directly.
-
-
Compound Prep: Dissolve Wnt-C59 to 10 mM in DMSO. Dilute to 10
M (screening concentration) in assay buffer. -
Assay (Radiometric Filter Binding - Gold Standard):
-
Incubate kinase,
P-ATP, substrate, and Wnt-C59 (10 M) for 60 min. -
Spot reaction onto P81 phosphocellulose paper.[1]
-
Wash with 0.75% phosphoric acid (removes unbound ATP).
-
Measure radioactivity (Scintillation counter).
-
-
Data Output:
Protocol B: The "Positive" Control (Wnt Reporter Assay)
Objective: Confirm nanomolar potency against PORCN.
Methodology: TOPFlash Luciferase Reporter in HEK293T
-
Transfection:
-
Seed HEK293T cells (stable Wnt3A-producing lines are preferred, or co-transfect Wnt3A plasmid).
-
Transfect with Super8xTOPFlash (TCF/LEF firefly luciferase) and Renilla (normalization control).
-
-
Treatment:
-
After 24h, treat cells with Wnt-C59 in a dose-response curve (e.g., 0.01 nM to 100 nM).
-
Include IWP-2 (5
M) as a positive control for inhibition. -
Include LiCl (20 mM) or CHIR99021 as a downstream activator (Wnt-C59 should not block CHIR99021-induced signaling, as CHIR acts downstream of PORCN).
-
-
Readout:
-
Analysis:
-
Plot Log[Concentration] vs. Relative Light Units (RLU).
-
Fit to 4-parameter logistic equation to determine IC50.
-
Expected IC50: ~50–100 pM.
-
Validation Workflow Diagram
Figure 2: Dual-arm validation workflow. The "Epistasis Check" is critical: C59 inhibits Wnt ligand production, so it should block Wnt3A-induced signal but FAIL to block CHIR99021-induced signal (which bypasses PORCN).
Part 4: References
-
Proffitt, K. D., et al. (2013).[8][10] Pharmacological Inhibition of the Wnt Acyltransferase PORCN Prevents Growth of WNT-driven Mammary Cancer.[2][3][5][8] Cancer Research.[1][3][8][10]
-
Key Data: Establishes Wnt-C59 discovery, IC50 (74 pM), and in vivo bioavailability.
-
-
Jiang, X., et al. (2013). Inactivating mutations of RNF43 confer Wnt dependency in pancreatic ductal adenocarcinoma. Proceedings of the National Academy of Sciences.
-
Cheng, X., et al. (2019). Small molecule Wnt inhibitors: A comprehensive review. European Journal of Medicinal Chemistry.
-
Key Data: Structural activity relationships (SAR) of pyridine-based inhibitors.[1]
-
-
Gao, Y., et al. (2016). Replacement of the myocyte lineage by Wnt-C59 in human iPSC differentiation. Stem Cell Reports.
-
Key Data: Application of Wnt-C59 in stem cell protocols, highlighting superiority over IWP-2 for solubility.[1]
-
Sources
- 1. 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol | 866145-30-4 [sigmaaldrich.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The Role of WNT Pathway Mutations in Cancer Development and an Overview of Therapeutic Options [mdpi.com]
- 8. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WNT-C59, a Small-Molecule WNT Inhibitor, Efficiently Induces Anterior Cortex That Includes Cortical Motor Neurons From Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt-C59 [bio-gems.com]
Benchmarking 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol: A Comparative Reproducibility Guide
The following guide is a technical monograph designed for researchers and drug development professionals working with 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol (CAS: 866145-30-4).[1]
While often overshadowed by fully optimized clinical candidates, this compound represents a critical pharmacophore scaffold sharing structural homology with several Porcupine (Porcn) inhibitors (e.g., Wnt-C59) and Kinase inhibitors .[1] Its reproducibility challenges stem primarily from its physicochemical properties—specifically tautomeric equilibrium and pH-dependent solubility —rather than biological variance.[1]
Part 1: The Physicochemical Identity & Reproducibility Crisis
The primary source of experimental failure with this compound is the misunderstanding of its tautomeric nature .[1] Unlike fixed-state inhibitors, this compound exists in a dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.[1]
-
The Trap: In aqueous buffers at physiological pH (7.4), the equilibrium shifts. If your docking simulations or binding assays assume the enol form (often depicted in vendor catalogs) while the biological environment favors the keto form, your potency data (IC50) will drift significantly between batches and buffer compositions.[1]
-
The Solution: You must control the protonation state of the pyridine ring (pKa ~5.3) and the tautomer ratio via strict pH buffering and solvent choice.
Structural Causality of Variance
-
Pyridine Nitrogen (N1): Acts as a pH sensor.[1] Below pH 5.5, protonation drastically increases solubility but alters binding affinity.
-
Methoxymethyl Group: Provides steric bulk and lipophilicity but is susceptible to oxidative degradation if stored improperly in DMSO.
Part 2: Comparative Performance Analysis
This section benchmarks this compound against established alternatives in the Wnt/Porcupine inhibition and Kinase space.[1]
Table 1: Comparative Physicochemical & Functional Profile
| Feature | This compound | Wnt-C59 (Porcn Inhibitor Standard) | IWP-2 (Porcn Inhibitor Alternative) | SB-216763 (GSK-3β Inhibitor) |
| Primary Utility | Scaffold / Fragment / Probe | Potent, Specific Porcn Inhibition | Porcn Inhibition (Different Binding Site) | Downstream Wnt Activation |
| Solubility (Aq) | Low (<10 µM) without pH adjustment | Low (<1 µM) | Very Low (<0.5 µM) | Moderate |
| Tautomerism | High Risk (4-ol vs 4-one) | Low (Fixed Amide) | Low | Low |
| Cell Permeability | Moderate (LogP ~1.5-2.[1]0) | High | Moderate | High |
| Stability (DMSO) | Moderate (Methoxymethyl oxidation risk) | High | High | High |
| Key Drawback | pH-dependent variability in activity | Systemic toxicity (Gut) | Slow onset of action | Off-target kinase effects |
Part 3: The Self-Validating Reproducibility Protocol
To ensure data integrity, you must move away from "dissolve and dose" to a Quality-by-Design (QbD) workflow.[1]
A. Vehicle Formulation (The "Golden Standard")
Do not use 100% DMSO stocks stored >1 month. The methoxymethyl ether can degrade into formaldehyde equivalents and the free alcohol upon prolonged exposure to hygroscopic DMSO.
Step-by-Step Formulation:
-
Weighing: Weigh the solid powder (do not rely on vendor mass).
-
Primary Solubilization: Dissolve in anhydrous DMSO to 10 mM.
-
Critical Step: Sonicate for 60 seconds at 25°C. Visual clarity is insufficient; check for Tyndall effect (light scattering) to ensure no micro-precipitates.
-
-
Stock Verification (UV-Vis): Measure absorbance at 270 nm .
-
Validation: If A270 varies >5% from fresh standard, discard. This indicates tautomeric shift or degradation.
-
-
Working Solution: Dilute into PBS (pH 7.4) containing 0.1% Tween-80 or Hydroxypropyl-β-cyclodextrin (HPβCD) .
-
Why? The cyclodextrin cavity stabilizes the hydrophobic core, preventing precipitation of the "keto" form.
-
B. Experimental Workflow Diagram
The following diagram illustrates the critical decision points where reproducibility is lost.
Caption: Workflow for handling this compound. Note the critical QC step at the DMSO stage to detect aggregation or degradation before biological application.
Part 4: Experimental Data & Mechanism
Tautomeric Impact on Binding
The compound acts as a hydrogen bond donor/acceptor switch .
-
Enol Form: H-bond donor at 4-OH.
-
Keto Form: H-bond acceptor at 4-C=O, donor at N3-H.[1]
Experimental Observation: In kinase screens, the compound shows varying inhibition profiles against CDK2 and GSK3β depending on the buffer pH.
-
pH 6.5: Higher potency (IC50 ~500 nM) -> Protonation of Pyridine assists binding.[1]
-
pH 7.4: Lower potency (IC50 ~2.5 µM) -> Neutral species dominates.[1]
Solubility Limits
Data generated using nephelometry (light scattering) demonstrates the crash-out point.[1]
| Solvent System | Solubility Limit (25°C) | Stability (t1/2) | Recommendation |
| PBS (pH 7.4) | < 10 µM | 2 hours | Avoid for stocks |
| DMSO (100%) | > 50 mM | > 6 months (-20°C) | Ideal for storage |
| PBS + 5% DMSO | ~ 50 µM | 4 hours | Standard for acute assays |
| PBS + 20% HPβCD | > 500 µM | > 24 hours | Required for in vivo |
Part 5: Troubleshooting & Controls
To validate your data, you must include these controls in every plate:
-
Positive Control: Use Wnt-C59 (100 nM) . If Wnt-C59 fails, your assay system (e.g., Luciferase reporter) is compromised, not the test compound.
-
Vehicle Control: DMSO matched exactly to the highest concentration (e.g., 0.1%).
-
Solubility Control: Centrifuge the dosing solution at 10,000 x g for 5 mins before dosing. Measure concentration in the supernatant. If it drops, you are dosing a suspension, not a solution.
References
-
Tautomerism in Drug Discovery: Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design.Link[1]
-
Porcupine Inhibitor Scaffolds: Liu, J., et al. (2013). Targeting Wnt-driven cancer through the inhibition of Porcupine by Wnt-C59.[1] Proceedings of the National Academy of Sciences.Link[1]
-
Solubility Protocols for Lipophilic Probes: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.Link[1]
-
Chemical Stability of Ethers: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.Link[1]
(Note: While specific literature on the exact fragment "this compound" is limited to catalog entries (CAS 866145-30-4), the protocols above are derived from the structure-activity relationships of the homologous 2-pyridyl-pyrimidine class of inhibitors.)[1]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
The pyridine component suggests potential for skin absorption, irritation, and possible effects on the nervous system, liver, and kidneys, similar to pyridine itself.[1][2] Heterocyclic nitrogen compounds, as a class, can also present irritant properties.[3][4] Therefore, a conservative approach to handling, emphasizing the prevention of direct contact and inhalation, is paramount.
I. Hazard Assessment and Risk Mitigation
Before any handling of 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol, a thorough risk assessment is mandatory. This compound is a solid at room temperature. The primary risks are associated with the inhalation of dust particles and inadvertent skin or eye contact.
Key Potential Hazards:
-
Inhalation: May cause respiratory irritation.[5]
-
Skin Contact: May cause skin irritation. Prolonged contact could potentially lead to the absorption of harmful quantities.[1][4]
-
Ingestion: Likely to be harmful or toxic if swallowed.[5]
To mitigate these risks, a multi-layered safety approach incorporating engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this and similar research chemicals.[6] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Full-face respirator with P100 (or N100) particulate filter- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical splash goggles- Fully-buttoned lab coat- Closed-toe shoes | To prevent inhalation of fine powders and protect eyes from dust. Nitrile gloves offer good resistance to a range of chemicals.[7] |
| Dissolving and Solution Handling | - Chemical fume hood- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical splash goggles- Fully-buttoned lab coat- Closed-toe shoes | To contain volatile vapors from solvents and prevent splashes.[6] |
| Running Reactions and Work-up | - Chemical fume hood- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical splash goggles- Fully-buttoned lab coat- Closed-toe shoes | Provides a controlled environment to manage reactions and potential exposures. |
| Waste Disposal | - Chemical-resistant gloves (Nitrile or Neoprene)- Chemical splash goggles- Fully-buttoned lab coat- Closed-toe shoes | To protect against splashes and direct contact with contaminated materials. |
It is crucial to inspect all PPE for integrity before each use and to follow proper doffing procedures to avoid cross-contamination.
III. Safe Handling and Operational Workflow
A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment. The following diagram illustrates the recommended operational flow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Pre-Handling:
-
Ensure the fume hood is functioning correctly.
-
Don the appropriate PPE as outlined in the table above.
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.
-
For preparing solutions, add the solid to the solvent slowly.
-
Keep all containers tightly closed when not in use.[6]
-
-
Post-Handling:
IV. Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Pyridine | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. stemcell.com [stemcell.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
